Fmoc-DL-Phe-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275949 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35661-40-6, 100750-05-8 | |
| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-3-phenyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334293 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions
An In-depth Technical Guide to the Synthesis of Fmoc-DL-Phe-OH
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (this compound). It covers the core reaction mechanism, comparative reaction conditions, and detailed experimental protocols.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial base-labile protecting group for amines, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its stability in acidic conditions and selective removal with mild bases like piperidine make it orthogonal to acid-labile protecting groups such as Boc and tBu.[3][4] The synthesis of Fmoc-protected amino acids, such as this compound, is a fundamental first step for their use in peptide synthesis. The most common method for this synthesis is the acylation of the amino acid's α-amino group using an activated Fmoc reagent under basic conditions.
Synthesis Mechanism
The standard synthesis of this compound proceeds via a nucleophilic acyl substitution reaction, typically under Schotten-Baumann conditions.[3][5] The mechanism involves two key steps:
-
Deprotonation: The amino group of DL-Phenylalanine is a nucleophile. In a basic aqueous medium, a dynamic equilibrium exists where the amino group can be deprotonated, increasing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of the Fmoc reagent (e.g., 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)).[3]
-
Leaving Group Departure: This attack forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride or N-hydroxysuccinimide) to form the stable Fmoc-carbamate. The base present in the reaction mixture neutralizes the acidic byproduct (HCl or N-hydroxysuccinimide).[3]
Caption: General reaction mechanism for the Fmoc protection of DL-Phenylalanine.
Reaction Conditions and Reagent Comparison
The choice of Fmoc-reagent and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis. Fmoc-OSu is now more commonly used than Fmoc-Cl due to its greater stability and reduced tendency to cause side reactions, such as the formation of oligopeptides.[3][6] While Fmoc-Cl is more reactive, it is also more susceptible to hydrolysis and can lead to byproducts that complicate purification.[5][6]
Alternative methods, such as using Fmoc-N3 or adding TMS-Cl with Fmoc-Cl, have been explored to improve purity.[7] A zinc-promoted synthesis using Fmoc-Cl under neutral conditions has also been reported to circumvent oligomerization and achieve high yields.[8]
Data Presentation: Comparison of Fmoc Reagents
The following table summarizes data from the synthesis of Fmoc-Gly-OH, which serves as a representative model for comparing the efficacy of different Fmoc protection methods applicable to DL-Phenylalanine.[7]
| Protective Reagent | Yield (Before Crystallization) | Yield (After Crystallization) | Product Purity (Mole Fraction) | Key Observations |
| Fmoc-Cl | 83.1% | 74.9% | 97.66% | Product contains dipeptide and tripeptide impurities that are difficult to remove.[7] |
| Fmoc-Cl + TMS-Cl | 91.1% | 82.1% | 99.35% | Addition of TMS-Cl significantly reduces dipeptide byproduct formation.[7] |
| Fmoc-N3 | 73.3% | 56.6% | 99.57% | Good purity, but the reagent is less stable and generates HN3.[7] |
| Fmoc-OSu | 93.9% | 84.6% | 99.99% | Highest yield and purity; considered the optimal method for clean, high-efficiency synthesis.[7] |
Data adapted from a comparative study on Fmoc-Gly-OH synthesis, which is analogous to this compound synthesis.[7]
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound using the preferred reagent, Fmoc-OSu.
Materials:
-
DL-Phenylalanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (or Acetone)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Hydrochloric Acid (HCl), 1M
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve DL-Phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A common solvent system is a 1:1 mixture of dioxane and water.[3][] Stir the mixture until the amino acid is fully dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.[]
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in dioxane or acetone. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes while maintaining vigorous stirring.
-
Reaction: Allow the mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours).[] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up (Quenching & Extraction):
-
Add deionized water to the reaction mixture to dissolve any salts.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate or diethyl ether (2x) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[]
-
Retain the aqueous layer.
-
-
Acidification & Isolation:
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 1M HCl. The this compound product will precipitate as a white solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove inorganic salts.
-
-
Drying & Purification:
-
Dry the crude product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure white crystalline solid.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for synthesizing this compound.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is a well-established and robust process critical for peptide chemistry. The use of Fmoc-OSu under standard Schotten-Baumann conditions provides the most reliable and high-yielding route, minimizing the formation of impurities common with more reactive reagents like Fmoc-Cl.[6][7] By following the detailed protocol and understanding the underlying mechanism, researchers can consistently produce high-purity this compound for applications in drug discovery and development.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chempep.com [chempep.com]
- 5. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 6. nbinno.com [nbinno.com]
- 7. omizzur.com [omizzur.com]
- 8. Zinc-promoted simple synthesis of oligomer-free N(alpha)-Fmoc-amino acids using Fmoc-Cl as an acylating agent under neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Fmoc-DL-Phe-OH in Organic Solvents: A Technical Guide
For Immediate Release
Shanghai, China – December 8, 2025 – In the intricate world of peptide synthesis, the solubility of protected amino acids is a cornerstone of success. This technical guide offers an in-depth exploration of the solubility of N-α-Fmoc-DL-phenylalanine (Fmoc-DL-Phe-OH), a critical building block for researchers, scientists, and professionals in drug development. While comprehensive quantitative data across a wide array of organic solvents remains elusive in publicly accessible literature, this document compiles available data, provides detailed experimental protocols for in-house determination, and contextualizes the importance of solubility within the solid-phase peptide synthesis (SPPS) workflow.
Core Concepts: The "Why" Behind Solubility in Peptide Synthesis
The efficiency of peptide coupling reactions hinges on the adequate solubility of Fmoc-protected amino acids in the chosen solvent.[1] Poor solubility can precipitate a cascade of issues, including diminished reaction kinetics, incomplete coupling, and the emergence of deletion sequences, all of which compromise the purity and final yield of the target peptide.[1] The selection of an appropriate solvent is therefore not a trivial preliminary step but a critical parameter that can dictate the outcome of a synthesis.
Quantitative and Qualitative Solubility of this compound
Precise, comparative quantitative solubility data for this compound in a variety of organic solvents is not extensively documented in readily available scientific literature. However, a specific data point in Dimethyl Sulfoxide (DMSO) provides a valuable benchmark.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mg/mL (258.11 mM) |
Note: This data is for the D-enantiomer, but is a strong indicator for the DL-racemic mixture.
Qualitatively, this compound, like many other Fmoc-protected amino acids, is known to be soluble in solvents commonly employed in solid-phase peptide synthesis. These include:
Recent research into greener alternatives for SPPS has also highlighted promising solubility in novel solvents. For instance, most Fmoc-amino acids have demonstrated high solubility (>0.4 M and often >0.9 M) in Rhodiasolv PolarClean (methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate).[4]
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in a specific solvent system, the following gravimetric method is a robust and reliable approach.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with tight-fitting caps (e.g., 2 mL glass vials)
-
Isothermal shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in an isothermal shaker or on a magnetic stirrer at a constant, controlled temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Supernatant Extraction: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) without disturbing the solid pellet.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Evaporate the solvent completely using a drying oven (at a temperature that does not degrade the solute) or a vacuum desiccator until a constant weight is achieved.
-
Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the supernatant withdrawn.
Solubility (mg/mL) = (Mass of container with dried solid - Mass of empty container) / Volume of supernatant
The Role of Solubility in Solid-Phase Peptide Synthesis (SPPS)
The solubility of this compound is a critical factor in the efficiency of the coupling step within the broader workflow of Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates a typical cycle in Fmoc-based SPPS.
Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
In this workflow, the solubility of this compound in the coupling solution is paramount for the "Coupling" step to proceed efficiently, ensuring the formation of a new peptide bond on the solid support resin.[5]
Conclusion
While a comprehensive, multi-solvent quantitative dataset for this compound solubility is a clear need within the research community, the available information and established experimental protocols provide a strong foundation for its effective use in peptide synthesis. The high solubility in DMSO and qualitative evidence of good solubility in standard SPPS solvents like DMF and NMP, coupled with the detailed methodology for empirical determination, empower researchers to optimize their synthetic strategies. As the field moves towards greener and more efficient synthetic methodologies, a deeper understanding of the solubility of these fundamental building blocks will continue to be of utmost importance.
References
Spectroscopic Analysis of Fmoc-DL-Phe-OH: A Technical Guide
Introduction
N-α-Fmoc-DL-phenylalanine (Fmoc-DL-Phe-OH) is a crucial derivative of the amino acid phenylalanine, widely utilized in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental in preventing unwanted reactions at the amino terminus during peptide chain elongation. A thorough spectroscopic characterization of this compound is paramount to confirm its identity, purity, and structural integrity, which are critical quality attributes in the synthesis of peptides for research and therapeutic applications. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, complete with experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to elucidate its chemical environment.
¹H NMR Spectroscopy
Proton NMR spectroscopy of this compound reveals characteristic signals corresponding to the protons of the phenylalanine residue and the Fmoc protecting group.
Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.74 | br | 1H | COOH |
| 7.87 | d, J=7.47 Hz | 1H | NH |
| 7.73-7.19 | m | 13H | Aromatic (Fmoc and Phe) |
| 4.20-4.13 | m | 4H | CH₂ and CH (Fmoc), α-CH (Phe) |
| 3.11-2.82 | m | 2H | β-CH₂ (Phe) |
Data sourced from The Royal Society of Chemistry.[1]
¹³C NMR Spectroscopy
Carbon-13 NMR provides insights into the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d6)
| Chemical Shift (δ, ppm) | Assignment |
| 173.32 | COOH (Phe) |
| 155.93 | C=O (Amide) |
| 143.74, 140.67, 137.99 | Aromatic C (Fmoc, Phe) |
| 129.09, 128.15, 127.60 | Aromatic CH (Fmoc, Phe) |
| 127.04, 126.34, 125.24 | Aromatic CH (Fmoc) |
| 120.05 | Aromatic CH (Fmoc) |
| 65.62 | CH₂ (Fmoc) |
| 55.51 | α-CH (Phe) |
| 46.60 | CH (Fmoc) |
| 36.51 | β-CH₂ (Phe) |
Data sourced from The Royal Society of Chemistry.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Assignment |
| 3431.13 | Amide A (N-H stretching) |
| 1687.60 | Amide I (C=O stretching) |
| 1537.16 | Amide II (N-H bending and C-N stretching) |
Data sourced from The Royal Society of Chemistry.[1]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight of a compound.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+Na]⁺ | 410.1242 |
| [M+K]⁺ | 426.0924 |
Data sourced from The Royal Society of Chemistry.[1] The molecular weight of this compound is 387.43 g/mol .[2]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data.
NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of Fmoc-protected amino acids is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
IR Spectroscopy Protocol
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[3]
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[3] Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of the empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry Protocol
Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use an ESI mass spectrometer. Optimize the ion source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal intensity.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 100-1000).
-
Data Analysis: Identify the molecular ion peaks, which may include the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Detailed workflow for NMR spectroscopic analysis.
Conclusion
The spectroscopic analysis of this compound by NMR, IR, and MS provides a comprehensive characterization of the molecule. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of all atoms in the structure. IR spectroscopy verifies the key functional groups, including the amide and carboxylic acid moieties. Mass spectrometry confirms the molecular weight of the compound. Together, these techniques are indispensable for ensuring the quality and identity of this compound used in peptide synthesis and other applications in the pharmaceutical and biotechnology industries.
References
A Technical Guide to Fmoc-DL-Phe-OH: Synthesis, Application, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH), a crucial building block in modern peptide chemistry. This document details its physicochemical properties, comprehensive experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and explores the biological significance of incorporating D-phenylalanine into therapeutic peptides that can modulate key signaling pathways.
Core Properties of this compound
This compound is a racemic mixture of the D- and L-enantiomers of phenylalanine, protected at the α-amino group with the base-labile Fmoc group. This protection strategy is fundamental to the widely adopted Fmoc/tBu solid-phase peptide synthesis methodology.
| Property | Data |
| CAS Number | 126727-04-6 |
| Molecular Weight | 387.43 g/mol |
| Molecular Formula | C₂₄H₂₁NO₄ |
| Appearance | White to off-white solid/powder |
| Stereochemistry | Racemic mixture (D- and L-enantiomers) |
The Role of this compound in Solid-Phase Peptide Synthesis
The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a temporary shield for the α-amino group of the amino acid, preventing unwanted side reactions during the formation of peptide bonds. Its removal under mild basic conditions, typically with piperidine, allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This iterative process of deprotection and coupling is the foundation of modern peptide synthesis.
Experimental Protocol: A Standard SPPS Cycle for Incorporating Fmoc-Phe-OH
This protocol outlines a generalized manual procedure for a single coupling cycle in Fmoc-based SPPS. The quantities are illustrative for a synthesis scale of 0.1 mmol.
Materials and Reagents:
-
This compound (or the desired Fmoc-amino acid)
-
Solid support resin (e.g., Rink Amide resin, 0.6 mmol/g substitution)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Diethyl ether (cold)
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM for 30-60 minutes to ensure optimal accessibility of the reactive sites.[1]
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide is removed. This is achieved by treating the resin with a 20% solution of piperidine in DMF.[1] This step is typically performed in two stages: a short treatment of 3-5 minutes followed by a longer treatment of 10-15 minutes to ensure complete removal.[1]
-
Washing: The resin is thoroughly washed with DMF to remove the excess deprotection reagent and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., this compound) is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.[1] For a 0.1 mmol scale, 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt are dissolved in DMF.[1] DIPEA (6 equivalents) is then added to the solution to facilitate the activation and coupling process, which is typically allowed to proceed for 1-2 hours.[1]
-
Washing: The resin is washed again with DMF and DCM to remove any unreacted reagents and byproducts.
-
Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, the terminal Fmoc group is removed. The peptide is then cleaved from the solid support and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically for 2-3 hours.[1]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Characterization: The purified peptide is characterized by analytical HPLC to determine its purity and by mass spectrometry to confirm its molecular weight.[1]
Biological Significance and Signaling Pathways
While this compound is a synthetic precursor without direct biological activity, the incorporation of its D-enantiomer, D-phenylalanine, into peptides can significantly enhance their therapeutic potential. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[2] Furthermore, the strategic placement of D-phenylalanine can influence the peptide's conformation and binding affinity to biological targets, enabling the modulation of various signaling pathways.
Targeting Cancer-Related Signaling Pathways
Peptides containing D-phenylalanine have been designed to target signaling pathways implicated in cancer progression and metastasis. For instance, synthetic peptides can act as antagonists for receptors that are overexpressed in cancer cells, such as Vascular Endothelial Growth Factor (VEGF) receptors, thereby inhibiting angiogenesis. Other peptides have been developed to interfere with protein-protein interactions within signaling cascades like the MAPK pathway, which is often dysregulated in cancer.[3]
A noteworthy example is the dipeptide H-D-Phe-L-Phe-OH, which has been identified as a potent inducer of the metastatic suppressor NM23H1, highlighting the potential of D-phenylalanine-containing peptides in cancer therapy.[4]
Modulation of Inflammatory and Metabolic Pathways
D-phenylalanine-containing peptides have also been investigated for their role in modulating inflammatory and metabolic pathways. For example, L-phenylalanine dipeptide derivatives have been shown to inhibit the proliferation of prostate cancer cells by regulating apoptosis and inflammatory response-related signaling pathways, with TNFSF9 being a key target.[5]
In the context of metabolic diseases, derivatives of (S)-phenylalanine have been synthesized and evaluated as potent and selective inhibitors of dipeptidyl peptidase 4 (DPP-4).[6] Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes, as it increases the levels of incretin hormones, which in turn stimulate insulin secretion in a glucose-dependent manner.
Conclusion
This compound is an indispensable tool in the synthesis of peptides for research and therapeutic applications. The ability to incorporate both L- and D-enantiomers of phenylalanine allows for the creation of peptides with tailored properties. In particular, the inclusion of D-phenylalanine can enhance metabolic stability and enable the precise targeting of cellular signaling pathways, opening avenues for the development of novel therapeutics for a range of diseases, including cancer and metabolic disorders. A thorough understanding of the principles of Fmoc-SPPS and the biological implications of stereochemistry is crucial for researchers and drug development professionals seeking to leverage the full potential of synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Heterochiral dipeptide d-phenylalanyl- l-phenylalanine (H-D Phe-L Phe-OH) as a potential inducer of metastatic suppressor NM23H1 in p53 wild-type and mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing and Purity of Fmoc-DL-Phe-OH for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, purity grades, and quality control of Fmoc-DL-Phe-OH, a crucial building block in peptide synthesis. The incorporation of D,L-racemic mixtures of amino acids like phenylalanine can be a strategic approach in drug discovery to generate peptide libraries with enhanced diversity or to develop peptides with increased resistance to enzymatic degradation.
Commercial Availability and Purity Specifications
This compound is available from a range of chemical suppliers who cater to the research and pharmaceutical industries. The purity of this raw material is critical for the successful synthesis of high-quality peptides. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). While specific data for the DL-racemic mixture can be less commonly detailed on websites compared to its enantiomerically pure counterparts (Fmoc-D-Phe-OH and Fmoc-L-Phe-OH), high-purity grades are commercially available.
The following table summarizes the typical purity grades and analytical methods for this compound and its individual enantiomers from various commercial suppliers. This data is compiled from publicly available information and should be confirmed with the supplier's certificate of analysis for specific lot numbers.
| Supplier | Product Name | Purity Specification | Analytical Method(s) |
| AdooQ Bioscience | This compound | >99% | HPLC[1] |
| MedChemExpress | This compound | Not specified | Not specified[2] |
| Sigma-Aldrich (Novabiochem) | Fmoc-D-Phe-OH | ≥99.0% | HPLC |
| ≥98% | TLC | ||
| CEM Corporation | Fmoc-Phe-OH | ≥99.0% | HPLC[3] |
| Enantiomeric Purity ≥99.8% | Chiral HPLC | ||
| Anaspec | Fmoc-D-Phe-OH | Reagent for peptide synthesis | Not specified[4] |
| Chem-Impex | Fmoc-D-Phe-OH | ≥99.5% | Chiral HPLC[5] |
Note: Data for Fmoc-D-Phe-OH and Fmoc-L-Phe-OH are often used as a proxy for the quality standards of this compound when specific data for the racemate is not provided.
Quality Control and Experimental Protocols
Rigorous quality control of incoming this compound is essential to ensure the identity, purity, and integrity of the final peptide product. The following are detailed methodologies for key analytical techniques.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 254 nm and 301 nm (for the Fmoc group).[6]
-
Injection Volume: 10-20 µL
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Protocol 2: Analysis by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for the qualitative analysis of this compound and for monitoring reaction progress.
1. Materials and Reagents:
-
This compound sample
-
Silica gel 60 F254 TLC plates[7]
-
Developing solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane)
-
UV lamp (254 nm)
-
Staining solution (e.g., ninhydrin solution for detecting free amines, though not ideal for the protected amino acid itself)
2. Procedure:
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot a small volume of the solution onto the baseline of the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber containing the chosen solvent system.
-
Allow the solvent front to move up the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and allow it to air dry.
-
Visualize the spots under a UV lamp at 254 nm. The Fmoc group will show a dark spot.[7]
3. Interpretation:
-
A single spot indicates a high degree of purity. The presence of multiple spots suggests the presence of impurities. The retention factor (Rf) value can be calculated and compared to a standard.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Fmoc-based solid-phase peptide synthesis. The following protocols describe the fundamental steps of its incorporation into a growing peptide chain.
Protocol 3: Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling with the next amino acid.
1. Reagents:
2. Procedure:
-
Swell the resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[6]
-
Drain the solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.[6]
-
Thoroughly wash the resin with DMF to remove all traces of piperidine.
Protocol 4: Coupling of this compound
This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide chain on the solid support.
1. Reagents and Materials:
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC)[8]
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
DMF, peptide synthesis grade
-
Resin with a free N-terminal amine
2. Procedure:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and the base (e.g., DIPEA, 2 equivalents to the amino acid).
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
After completion, wash the resin thoroughly with DMF to remove excess reagents.
Workflow and Application Visualization
The following diagrams, generated using the DOT language, illustrate the overall workflow for utilizing this compound and a conceptual signaling pathway for a peptide containing this racemic amino acid.
Caption: Workflow for Sourcing and Application of this compound.
Caption: Conceptual Signaling Pathway of a DL-Phe Containing Peptide.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-Phe-OH [cem.com]
- 4. Fmoc-D-Phe-OH - 5 g [anaspec.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
An In-depth Technical Guide to Fmoc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption stems from its unique base-lability, which allows for mild deprotection conditions, orthogonal to the acid-labile side-chain protecting groups commonly employed.[][4][5] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data, and troubleshooting strategies to empower researchers in peptide synthesis and drug development.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group lies in its ability to temporarily block the primary or secondary amine of an amino acid, preventing unwanted reactions during peptide bond formation.[6][7] The Fmoc group is exceptionally stable under acidic and neutral conditions but is readily cleaved by a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5]
The Chemistry of Protection and Deprotection
Protection: The Fmoc group is typically introduced by reacting an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][8] Fmoc-OSu is often preferred due to its increased stability and lower propensity for forming undesired dipeptide byproducts.[8] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.
Deprotection: The key to Fmoc chemistry is its base-catalyzed deprotection mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine.[8][9] This deprotonation is facilitated by the aromaticity of the resulting fluorenyl anion.[8] The unstable intermediate then undergoes β-elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF).[5][9] The liberated DBF is a reactive electrophile that can potentially react with the newly deprotected amine; however, in the presence of excess secondary amine (e.g., piperidine), it is efficiently trapped to form a stable adduct.[1][9]
Fmoc in Solid-Phase Peptide Synthesis (SPPS)
Fmoc chemistry is the dominant strategy in modern automated and manual SPPS. The cyclical process of SPPS using the Fmoc strategy involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble solid support (resin).[10]
A typical Fmoc-SPPS cycle consists of the following steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in DMF.[11][12]
-
Washing: The resin is thoroughly washed to remove the Fmoc deprotection solution and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: The next Nα-Fmoc protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure, or uronium/aminium salts such as HBTU or HATU.[][13]
-
Washing: The resin is washed again to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the desired peptide sequence. The progress of the deprotection and coupling steps can be monitored to ensure efficient synthesis.
Monitoring Fmoc-SPPS
The fluorenyl group of the Fmoc moiety possesses a strong UV absorbance, which provides a convenient method for real-time monitoring of the synthesis process.[6][14] The concentration of the released dibenzofulvene-piperidine adduct in the deprotection solution can be quantified by measuring its absorbance at approximately 301 nm.[15][16] This allows for the assessment of the deprotection kinetics and the loading of the first amino acid onto the resin.[17][18] Incomplete coupling reactions can be detected by qualitative colorimetric tests, such as the Kaiser (ninhydrin) test, which detects the presence of free primary amines.[19]
Data Presentation
Table 1: Common Reagents and Conditions in Fmoc Chemistry
| Process | Reagent | Typical Concentration/Equivalents | Solvent | Typical Reaction Time |
| Fmoc Protection | Fmoc-OSu | 1.05 equivalents | Dioxane/Water, THF/aq. NaHCO₃ | 16 hours |
| Fmoc Deprotection (SPPS) | Piperidine | 20% (v/v) | DMF or NMP | 2 x (2-10 minutes) |
| Amino Acid Activation (SPPS) | HBTU/HATU/HCTU | 3-5 equivalents | DMF | 5-10 minutes (pre-activation) |
| Amino Acid Coupling (SPPS) | Activated Fmoc-Amino Acid | 3-5 equivalents | DMF | 30-60 minutes |
| Final Cleavage from Resin | Trifluoroacetic acid (TFA) | 95% with scavengers | - | 1-3 hours |
Data compiled from multiple sources.[8][11][14][19]
Table 2: UV Absorbance Data for Fmoc Monitoring
| Compound | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent |
| Dibenzofulvene-piperidine adduct | ~301 nm | Not consistently reported, but used for relative quantification | DMF |
The exact λmax and ε can vary slightly depending on the solvent and instrument.[15][16]
Experimental Protocols
Protocol 1: Nα-Fmoc Protection of an Amino Acid
This protocol describes the protection of a generic amino acid using Fmoc-OSu.
Materials:
-
Amino acid (1.0 equivalent)
-
Fmoc-OSu (1.05 equivalents)[8]
-
10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate[14]
-
Dioxane or acetone
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve the amino acid in the aqueous sodium carbonate solution (or dioxane/water mixture).[14]
-
In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.[14]
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5°C.[14]
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[14]
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[14]
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.[14]
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.
-
Purify the product by recrystallization if necessary.
Protocol 2: Manual Fmoc Deprotection in SPPS
This protocol outlines the manual removal of the N-terminal Fmoc group from a peptidyl-resin.
Materials:
Procedure:
-
Swell the peptidyl-resin in DMF in a suitable reaction vessel (e.g., a fritted glass funnel).
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[19]
-
Agitate the mixture for an initial 2 minutes, then drain the solution.[19]
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes to ensure complete Fmoc removal.[19]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[19]
Mandatory Visualizations
Caption: Mechanism of Fmoc protection of an amine.
Caption: Mechanism of Fmoc deprotection using piperidine.
Caption: A single cycle of amino acid addition in Fmoc-SPPS.
Challenges and Side Reactions in Fmoc Chemistry
While Fmoc chemistry is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.
-
Aspartimide Formation: This is one of the most significant side reactions, particularly in sequences containing aspartic acid.[20] The side-chain carboxyl group can attack the peptide backbone, forming a five-membered succinimide ring (aspartimide). This can lead to epimerization and the formation of β-aspartyl peptides upon ring-opening.[20] Sequences such as -Asp-Gly- are particularly prone to this side reaction.[20]
-
Diketopiperazine Formation: At the dipeptide stage, especially when proline is the second amino acid, intramolecular cyclization can occur to form a stable six-membered diketopiperazine, leading to cleavage of the dipeptide from the resin.[21]
-
Racemization: Although the urethane-based Fmoc group helps to suppress racemization during amino acid activation and coupling, it can still occur, particularly with sensitive amino acids like histidine and cysteine.[][20]
-
Premature Deprotection of Side-Chain Protecting Groups: While generally stable to the mild basic conditions of Fmoc deprotection, some side-chain protecting groups may exhibit slight lability, leading to side reactions.
-
Incomplete Deprotection or Coupling: In "difficult" sequences, often due to peptide aggregation on the resin, the Fmoc deprotection or the subsequent coupling reaction may not go to completion, leading to deletion sequences in the final product.[21]
Conclusion
Fmoc protecting group chemistry has revolutionized the field of peptide synthesis, enabling the routine and automated synthesis of complex peptides for research, diagnostics, and therapeutic applications.[5][6] Its mild deprotection conditions, orthogonality with common side-chain protecting groups, and the ability to monitor the synthesis in real-time make it a powerful and versatile tool. A thorough understanding of the core principles, reaction mechanisms, and potential side reactions is crucial for researchers to successfully synthesize their target peptides with high purity and yield. This guide provides a foundational understanding and practical protocols to aid scientists in their endeavors with Fmoc chemistry.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. proprep.com [proprep.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 7. fiveable.me [fiveable.me]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. fiveable.me [fiveable.me]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
An In-depth Technical Guide on the Core Principles of Using Fmoc-DL-Phe-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Stereochemistry in Peptide Science
In the realm of peptide synthesis, the stereochemistry of constituent amino acids is a critical determinant of the final molecule's structure, function, and therapeutic potential. While the proteinogenic amino acids are predominantly of the L-configuration, the incorporation of D-amino acids offers a powerful strategy to modulate peptide properties. Fmoc-DL-Phe-OH, a racemic mixture of N-α-9-fluorenylmethoxycarbonyl protected D- and L-phenylalanine, serves as a key reagent for introducing stereochemical diversity at a specific position within a peptide sequence during solid-phase peptide synthesis (SPPS).
The use of a DL-racemic mixture is a deliberate choice to generate a library of diastereomeric peptides. This approach is particularly valuable in drug discovery and lead optimization, where the exploration of a broader conformational space can lead to the identification of peptides with enhanced proteolytic stability, novel receptor binding affinities, and unique biological activities.[1] This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and key considerations for the effective use of this compound in Fmoc-based SPPS.
Core Principles of this compound in Solid-Phase Peptide Synthesis
The integration of this compound into a standard Fmoc/tBu SPPS workflow is generally seamless, following the repetitive cycle of deprotection, coupling, and washing. However, the introduction of a racemic mixture at a specific site has important implications for the synthesis and the final product.
Generation of Diastereomeric Peptides
The coupling of this compound to a growing peptide chain results in the formation of two distinct diastereomeric peptides at that position: one incorporating L-phenylalanine and the other D-phenylalanine. This 1:1 mixture of diastereomers will be carried through the subsequent synthesis and cleavage steps.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Resin [label="Resin-Peptide-(AA)n-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_DL_Phe [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomers [label="Resin-Peptide-(AA)n-L-Phe-NH-Fmoc\nResin-Peptide-(AA)n-D-Phe-NH-Fmoc", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Resin -> Coupling; Fmoc_DL_Phe -> Coupling; Coupling -> Diastereomers; } caption { label = "Generation of Diastereomers"; fontsize = 12; fontname = "Arial"; }
Figure 1. Diagram illustrating the incorporation of this compound in SPPS, leading to the formation of a mixture of two diastereomeric peptides on the solid support.
Impact on Peptide Properties
The introduction of a D-amino acid into a peptide sequence can significantly alter its three-dimensional structure and biological properties:
-
Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids. This increased resistance to enzymatic cleavage can lead to a longer in vivo half-life, a desirable characteristic for peptide-based therapeutics.
-
Conformational Diversity: The presence of a D-amino acid can induce unique turns and folds in the peptide backbone, leading to a broader range of conformations. This can be advantageous for exploring interactions with biological targets.
-
Novel Biological Activities: The altered conformation of peptides containing D-amino acids can result in novel or enhanced binding affinities for receptors and enzymes, potentially leading to new therapeutic applications.
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving the use of this compound in manual or automated solid-phase peptide synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| Rink Amide MBHA Resin | 100-200 mesh, 0.4-0.8 mmol/g | Standard Vendor | Solid support for peptide amide synthesis |
| This compound | Synthesis Grade | Standard Vendor | Racemic amino acid building block |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Standard Vendor | Solvent for washing and reactions |
| Dichloromethane (DCM) | HPLC Grade | Standard Vendor | Solvent for resin swelling and washing |
| Piperidine | Reagent Grade | Standard Vendor | Fmoc deprotection agent |
| HBTU/HATU | Reagent Grade | Standard Vendor | Coupling reagent |
| HOBt/HOAt | Reagent Grade | Standard Vendor | Coupling additive |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Standard Vendor | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Vendor | Cleavage from resin |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Vendor | Scavenger |
| Water | HPLC Grade | Standard Vendor | Scavenger |
Standard SPPS Cycle for this compound Incorporation
The following protocol outlines a single cycle for the incorporation of this compound into a growing peptide chain on the solid support.
Workflow for a Single Coupling Cycle:
Figure 2. A simplified workflow for a single amino acid incorporation cycle in Fmoc-SPPS.
Detailed Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
The synthesis then proceeds with the deprotection of the newly added phenylalanine residue and the coupling of the next amino acid in the sequence.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the final peptide product.
Data Presentation and Quantitative Considerations
While the incorporation of this compound is generally efficient, it is important to consider the potential for slight differences in the incorporation rates of the D- and L-isomers and the risk of racemization of the preceding amino acid.
| Parameter | Typical Observation | Analytical Method |
| Coupling Efficiency | >99% (as a mixture) | Kaiser Test, Amino Acid Analysis |
| D/L Incorporation Ratio | Approximately 1:1 | Chiral HPLC, Mass Spectrometry |
| Racemization of Preceding Amino Acid | Generally low (<1%) with standard coupling reagents | Chiral GC-MS of hydrolyzed peptide |
Note: The exact incorporation ratio of D- and L-isomers can be influenced by the coupling reagents, the sequence of the peptide, and the reaction conditions. For precise quantitative analysis, it is recommended to analyze the final diastereomeric peptide mixture using chiral chromatography.
Analysis and Characterization of Diastereomeric Peptides
The final product of a synthesis incorporating this compound is a mixture of two diastereomers. The separation and characterization of these isomers are crucial for understanding their individual properties.
Figure 3. A general workflow for the analysis and characterization of diastereomeric peptides synthesized using this compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for separating and purifying the resulting diastereomeric peptides. Due to their different three-dimensional structures, diastereomers often exhibit different retention times on a C18 column.[2]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptides. While MS alone cannot distinguish between diastereomers, it is essential for verifying the correct sequence and the absence of major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to provide detailed structural information about the individual diastereomers after their separation.
Potential Side Reactions and Mitigation Strategies
While Fmoc-SPPS is a robust methodology, certain side reactions can occur, and their potential is important to consider when using this compound.
-
Racemization: The activation of the carboxylic acid group of the incoming amino acid can lead to racemization, although this is generally low for most amino acids when using standard coupling reagents like HBTU or HATU.[3] The risk of racemization of the C-terminal amino acid of the growing peptide chain upon coupling of the incoming amino acid is also a consideration, though typically minimal under standard conditions.
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, the use of basic conditions for Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate. This can result in side products and should be monitored, especially in longer syntheses.
Conclusion
The use of this compound in solid-phase peptide synthesis is a valuable technique for introducing stereochemical diversity and generating libraries of diastereomeric peptides. This approach offers a powerful avenue for the discovery of novel peptide-based therapeutics with enhanced stability and unique biological activities. By understanding the core principles, adhering to detailed experimental protocols, and employing appropriate analytical techniques, researchers can effectively leverage this compound to advance their drug discovery and development efforts.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-DL-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of D-Amino Acids and Racemic Mixtures in Peptide Synthesis
In the realm of peptide science, the incorporation of non-proteinogenic amino acids is a key strategy for the development of novel therapeutic peptides and research tools. D-amino acids, the enantiomers of the naturally occurring L-amino acids, play a significant role in this field. Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to a longer in vivo half-life.[1] Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which can lead to altered binding affinities and biological activities.
Fmoc-DL-Phe-OH, a racemic mixture of N-α-Fmoc-protected D- and L-phenylalanine, is a specialized reagent for solid-phase peptide synthesis (SPPS). While the use of enantiomerically pure Fmoc-D-Phe-OH is common for the site-specific incorporation of a D-phenylalanine residue, the use of the racemic mixture, this compound, serves a distinct purpose. It is primarily employed in the generation of peptide libraries where the introduction of stereochemical diversity at a specific position is desired. This approach allows for the synthesis of a pair of diastereomeric peptides in a single process, which can then be screened for desired biological activities. The synthesis of such libraries is a valuable tool in drug discovery for identifying peptide leads with improved properties.
Quantitative Data in SPPS
The efficiency of solid-phase peptide synthesis is evaluated by several quantitative parameters. While specific data for this compound is not extensively published, the following table summarizes typical quantitative data for the coupling of Fmoc-protected amino acids in SPPS. When using this compound, it is expected that the D- and L-isomers will couple with similar efficiency, resulting in an approximately 1:1 mixture of the corresponding peptide diastereomers.
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >99% | Monitored by qualitative tests (e.g., Kaiser test) or quantitative methods (e.g., UV monitoring of Fmoc deprotection). Incomplete coupling can lead to deletion sequences. |
| Racemization | <1% for most amino acids | Phenylalanine is generally not considered a high-risk amino acid for racemization during coupling, in contrast to residues like histidine or cysteine.[2] The use of carbodiimide coupling reagents can increase the risk of racemization. |
| Cleavage Yield | 70-95% | Dependent on the peptide sequence, resin, and cleavage cocktail. |
| Purity of Crude Peptide | 50-90% | Highly sequence-dependent. Purification by reverse-phase HPLC is typically required. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for Fmoc-based solid-phase peptide synthesis.
Protocol for Coupling of this compound
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptidyl-resin with a free amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel with a frit
Procedure:
-
Resin Preparation:
-
Swell the peptidyl-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
-
Confirmation of Coupling (Optional):
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete coupling reaction.
-
Protocol for Cleavage of the Peptide from the Resin
This protocol is for the cleavage of a peptide from a standard acid-labile resin (e.g., Rink Amide, Wang).
Materials:
-
Dry peptidyl-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation:
-
Wash the final peptidyl-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step 2-3 times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol for HPLC Purification of Diastereomeric Peptides
The crude peptide synthesized using this compound will be a mixture of two diastereomers. These can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide mixture
-
HPLC grade water with 0.1% TFA (Solvent A)
-
HPLC grade acetonitrile with 0.1% TFA (Solvent B)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Solvent B or a water/acetonitrile mixture).
-
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the dissolved peptide sample.
-
Elute the peptides using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains Trp or Tyr).
-
-
Fraction Collection:
-
Collect the fractions corresponding to the separated diastereomeric peaks.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the peptides.
-
Pool the pure fractions for each diastereomer and lyophilize to obtain the purified peptides.
-
Application: Peptide Library Synthesis and Screening
The primary application of this compound is in the generation of peptide libraries for screening purposes. The "split-and-mix" synthesis strategy is a powerful method for creating large, diverse peptide libraries.
References
Application Notes and Protocols: Fmoc-DL-Phe-OH Hydrogels for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembling peptide-based hydrogels are a promising class of biomaterials for controlled drug delivery due to their biocompatibility, biodegradability, and tunable mechanical properties.[1] Among these, hydrogels derived from N-fluorenylmethoxycarbonyl (Fmoc) protected amino acids have garnered significant attention. This document provides detailed application notes and protocols for the use of Fmoc-DL-Phenylalanine-OH (Fmoc-DL-Phe-OH) in the formation of hydrogels for drug delivery applications. While much of the literature focuses on the individual L- or D-enantiomers, studies have shown that racemic mixtures of Fmoc-L-Phe and Fmoc-D-Phe can also form hydrogels, suggesting that this compound is a viable and potentially cost-effective hydrogelator.[2]
The self-assembly of Fmoc-Phe-OH derivatives is primarily driven by a combination of π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones, leading to the formation of a fibrous network that entraps large amounts of water to form a hydrogel.[2][3][4] The resulting hydrogel can serve as a scaffold for the encapsulation and sustained release of therapeutic agents.
Key Applications
-
Sustained Release of Small Molecule Drugs: Encapsulation of hydrophobic drugs for prolonged local delivery.
-
Biologic Delivery: Formulation of proteins and peptides within the hydrogel matrix for stable and sustained release.[5][6]
-
Tissue Engineering: Providing a bioactive scaffold for cell culture and tissue regeneration.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Fmoc-amino acid-based hydrogels. It is important to note that specific values for this compound may vary and require experimental determination.
| Hydrogelator | Minimum Gelation Concentration (wt%) | Storage Modulus (G') (Pa) | Drug/Molecule | Drug Loading Content (DLC) | Release Profile |
| Fmoc-4-fluoro-phenylalanine | 0.15 | Not Reported | - | - | - |
| Fmoc-FF/RRVR | Not Reported | Elastic | Doxorubicin (Dox) | 0.440 | 16-28% release over time |
| Fmoc-F5-Phe-DAP | Not Reported | Mechanically Stable | Diclofenac | Not Reported | Sustained release for nearly two weeks in vivo |
| Fmoc-F5-Phe-DAP | Not Reported | Not Reported | RNase A | 1 mg/mL | ~22% release after 72 hours |
| Fmoc-F5-Phe-DAP | Not Reported | Not Reported | Bovine Serum Albumin | 1 mg/mL | Slower release compared to smaller proteins |
Experimental Protocols
Protocol 1: this compound Hydrogel Formation (pH Switch Method)
This protocol is adapted from methods used for Fmoc-L-Phe-OH and Fmoc-FF hydrogels.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL).
-
Dilute the stock solution in deionized water to the desired final concentration (e.g., 0.5 - 2.0 wt%).
-
Adjust the pH of the solution to ~10.5 with 0.1 M NaOH to ensure complete dissolution of the this compound.
-
Trigger hydrogelation by gradually lowering the pH. This can be achieved in two ways:
-
Acid Titration: Slowly add 0.1 M HCl dropwise while gently stirring until the desired final pH (e.g., 7.4) is reached.
-
Slow Acidification: Add GdL to the basic solution. The slow hydrolysis of GdL to gluconic acid will gradually and uniformly lower the pH, leading to a more homogeneous hydrogel.
-
-
Allow the solution to stand at room temperature or 37°C until a stable hydrogel is formed. Gelation time can range from minutes to hours depending on the concentration and final pH.[1]
Protocol 2: Drug Encapsulation in this compound Hydrogel
Procedure:
-
Prepare the this compound solution as described in Protocol 1, steps 1-3.
-
Dissolve the drug of interest in a suitable solvent. If the drug is water-soluble, it can be dissolved directly in the aqueous peptide solution before pH adjustment. If it is hydrophobic, it can be co-dissolved with the this compound in DMSO.
-
Add the drug solution to the this compound solution.
-
Proceed with the pH switch method as described in Protocol 1, step 4 to induce co-assembly of the peptide and encapsulation of the drug.
Protocol 3: In Vitro Drug Release Study
Procedure:
-
Prepare drug-loaded this compound hydrogels in vials or a multi-well plate.
-
Carefully overlay the hydrogel with a known volume of release buffer (e.g., PBS, pH 7.4).
-
Incubate the samples at 37°C.
-
At predetermined time points, collect the entire supernatant (release buffer) and replace it with an equal volume of fresh buffer.
-
Analyze the concentration of the released drug in the collected supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Visualizations
Self-Assembly of this compound Hydrogel
Caption: Self-assembly of this compound into a hydrogel network.
Drug Encapsulation and Release Mechanism
Caption: Mechanism of drug encapsulation and release from the hydrogel.
Experimental Workflow for Hydrogel Preparation and Characterization
Caption: Workflow for hydrogel preparation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on π–π interlocked β-sheets (2008) | Andrew M. Smith | 895 Citations [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Advanced Coupling Protocols for Fmoc-DL-Phe-OH and Other Sterically Hindered Residues in Difficult Peptide Sequences
Audience: Researchers, scientists, and drug development professionals.
Introduction Solid-Phase Peptide Synthesis (SPPS) following the Fmoc/tBu strategy is the cornerstone of modern peptide synthesis.[1][2] However, certain sequences, known as "difficult sequences," present significant challenges, leading to incomplete reactions, low yields, and impure products. These sequences are often characterized by strong inter- or intra-molecular aggregation, steric hindrance, and the formation of stable secondary structures on the solid support.[1][3] Bulky, hydrophobic amino acids like Phenylalanine are frequent contributors to these issues.[3]
This application note provides a detailed guide to overcoming these challenges, with a focus on coupling sterically hindered residues. We will discuss the strategic use of D-amino acids, such as Fmoc-D-Phe-OH, to disrupt aggregation and present optimized coupling protocols. We will also clarify the application of racemic mixtures like Fmoc-DL-Phe-OH, which, while not standard for synthesizing a discrete peptide, can be relevant in specialized applications such as peptide library generation.
The Challenge of Difficult Sequences
Difficult sequences can halt a synthesis due to the inaccessibility of the N-terminal amine of the growing peptide chain. Key contributors to this problem include:
-
Peptide Aggregation: Hydrophobic sequences can aggregate and form insoluble structures on the resin, physically blocking reactive sites. This is often indicated by the shrinking of the resin matrix.
-
Steric Hindrance: Bulky amino acids, such as Phenylalanine, Aib, or N-methylated amino acids, can sterically hinder the approach of the activated amino acid, slowing down or preventing complete coupling.[4][5][6]
-
Secondary Structure Formation: The growing peptide chain can adopt stable β-sheet or α-helical structures, which reduces the solvation of the peptide-resin and limits reagent accessibility.[3]
The strategic incorporation of D-amino acids can be an effective tool to mitigate these issues. Their unique stereochemistry can disrupt the formation of undesirable secondary structures that are common with L-amino acids, thereby reducing aggregation and improving synthetic outcomes.[4][7]
While the use of a racemic mixture (DL-amino acid) is generally avoided because it yields a difficult-to-separate mixture of diastereomeric peptides, it can be intentionally employed in the synthesis of peptide libraries for screening purposes, where diversity at a specific position is desired. For all other applications requiring a defined peptide sequence, enantiomerically pure Fmoc-L-Phe-OH or Fmoc-D-Phe-OH should be used.
Experimental Workflows and Decision Making
A successful synthesis of a difficult sequence often requires a tailored approach. The standard SPPS cycle may need to be modified based on real-time feedback from monitoring tests like the Kaiser test.
When a standard protocol fails, a decision-making process is necessary to select a more robust method. A positive Kaiser test after a standard coupling cycle indicates the presence of unreacted primary amines and necessitates a modified strategy.
Amino Acid Activation Mechanism
The formation of the peptide bond is facilitated by activating the C-terminal carboxyl group of the incoming Fmoc-amino acid. Uronium/aminium salt-based reagents like HBTU and HATU are commonly used for this purpose. They react with the amino acid to form a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the free amine on the peptide-resin.
Detailed Experimental Protocols
The following protocols are designed for a 0.1 mmol synthesis scale. Reagent equivalents are calculated relative to the resin loading.
Protocol 1: Standard Coupling using HBTU/HOBt
This protocol is a reliable starting point for most sequences.
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA, 0.5-0.8 mmol/g) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).[8]
-
Activation Solution: In a separate vessel, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal volume of DMF. Add N,N-Diisopropylethylamine (DIEA) (6 eq.) and allow the mixture to pre-activate for 1-5 minutes.[8]
-
Coupling: Add the activation solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 times).
-
Monitoring: Perform a Kaiser test to check for completion. If the test is negative (beads are colorless or yellow), proceed to the next Fmoc deprotection. If positive (beads are blue), proceed to Protocol 2 or 3.
Protocol 2: Double Coupling for Difficult Positions
This is the most common first response to an incomplete coupling reaction.
-
First Coupling: Follow steps 1-5 of Protocol 1.
-
Monitoring: A positive Kaiser test is expected.
-
Second Coupling: Prepare a fresh activation solution as described in Protocol 1, step 3.
-
Re-Coupling: Add the fresh solution to the resin and agitate for an additional 1-2 hours.
-
Washing and Monitoring: Wash the resin with DMF (5 times) and repeat the Kaiser test.
Protocol 3: High-Efficiency Coupling using HATU
HATU is a more potent coupling reagent than HBTU and is particularly effective for sterically hindered amino acids.[4]
-
Resin Preparation & Deprotection: Follow steps 1-2 of Protocol 1.
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Phe-OH or Fmoc-L-Phe-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) and mix for 1-2 minutes.[4]
-
Coupling: Immediately add the activated solution to the resin. Agitate for 2-4 hours. For extremely difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Washing and Monitoring: Wash the resin with DMF (5 times) and perform a Kaiser test.
Protocol 4: Microwave-Assisted Coupling
Microwave energy can significantly accelerate coupling reactions, driving difficult couplings to completion in minutes.[5]
-
Reagents: Use a protocol similar to Protocol 3 (HATU) or a carbodiimide-based method like DIC/Oxyma, which is also well-suited for microwave synthesis.
-
Microwave Synthesis: Perform the coupling step in a dedicated microwave peptide synthesizer. A typical cycle might be 5-15 minutes at 75-90°C.
-
Caution: Microwave heating can increase the risk of racemization, especially with sensitive residues like Cys and His.[9] Careful optimization is required.
Data Presentation: Comparison of Coupling Protocols
The table below summarizes the key parameters for the described protocols, allowing for easy comparison.
| Parameter | Protocol 1 (Standard HBTU) | Protocol 2 (Double Coupling) | Protocol 3 (High-Efficiency HATU) | Protocol 4 (Microwave-Assisted) |
| Primary Application | Routine synthesis, non-hindered residues | Incomplete standard coupling, moderately difficult sequences | Sterically hindered residues (e.g., Phe, Val, Aib), aggregation-prone sequences | Very difficult sequences, rapid synthesis |
| Fmoc-AA-OH (eq.) | 3 - 5 | 2 x (3 - 5) | 3 - 5 | 5 |
| Coupling Reagent | HBTU (2.9 eq.) / HOBt (3 eq.) | HBTU (2.9 eq.) / HOBt (3 eq.) | HATU (2.9 eq.) | HATU (4.9 eq.) or DIC/Oxyma |
| Base (eq.) | DIEA (6 eq.) | DIEA (2 x 6 eq.) | DIEA (6 eq.) | DIEA (10 eq.) |
| Reaction Time | 1 - 2 hours | 2 x (1 - 2 hours) | 2 - 4 hours (or overnight) | 5 - 15 minutes |
| Temperature | Room Temperature | Room Temperature | Room Temperature (or 35-40°C) | 75 - 90°C |
| Relative Cost | Low | Medium | High | High |
| Racemization Risk | Low | Low | Moderate | High |
Peptide Cleavage and Deprotection
Once the synthesis is complete, the peptide must be cleaved from the resin and all side-chain protecting groups removed.
-
Final Deprotection: Perform a final Fmoc deprotection to yield the free N-terminal peptide on the resin.
-
Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard and widely used cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water .[4][8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding it to a large volume of cold diethyl ether.
-
Purification: Collect the crude peptide pellet by centrifugation, wash with ether, and purify using reverse-phase HPLC.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for Fmoc-DL-Phe-OH Deprotection with Piperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the deprotection of N-α-Fmoc-DL-Phenylalanine (Fmoc-DL-Phe-OH) using piperidine. The protocols outlined herein are primarily focused on a solution-phase deprotection, a common procedure when the deprotected amino acid is intended for use in subsequent solution-phase peptide couplings or other synthetic modifications, rather than solid-phase peptide synthesis (SPPS).
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile protecting group for the α-amino group of amino acids. Its removal is a critical step in peptide synthesis and is typically achieved by treatment with a secondary amine, most commonly piperidine. The reaction proceeds via a β-elimination mechanism.
Data Presentation: Quantitative Analysis of Fmoc Deprotection
The efficiency of Fmoc deprotection can be influenced by several factors, including the concentration of piperidine, reaction time, and temperature. Below is a summary of typical conditions and expected outcomes for the solution-phase deprotection of Fmoc-protected amino acids.
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection. |
| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions. | |
| 5% (v/v) in DMF with DBU (1-2%) | High | DBU can accelerate the reaction, but may increase the risk of side reactions. | |
| Reaction Time | 30 - 60 minutes | >95% | Typically sufficient for complete deprotection at room temperature. |
| 1 - 2 hours | >98% | Extended time can ensure completeness, especially for sterically hindered amino acids. | |
| Temperature | Room Temperature (~25°C) | Standard | Most common and generally sufficient. |
| 0°C to Room Temperature | High | Starting at a lower temperature can help control any potential exothermic reactions, though not typically a major concern for this procedure. | |
| Typical Isolated Yield | Not specified | >90% | Yields are generally high but depend on the efficiency of the work-up and isolation procedures. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solution-phase deprotection of this compound.
Materials and Reagents:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)
-
TLC developing chamber and solvent system (e.g., Dichloromethane:Methanol, 9:1)
-
UV lamp for TLC visualization
Protocol: Solution-Phase Fmoc Deprotection of this compound
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound in N,N-Dimethylformamide (DMF). A typical concentration is in the range of 0.1-0.5 M.
-
Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v). For example, to 8 mL of the this compound solution in DMF, add 2 mL of piperidine.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture at different time points (e.g., 15, 30, 60 minutes). Spot the aliquot on a TLC plate alongside a spot of the starting material (this compound). Develop the plate in an appropriate solvent system (e.g., DCM:MeOH 9:1). The disappearance of the starting material spot and the appearance of a new, more polar spot (the deprotected DL-Phenylalanine) at the baseline indicates the reaction is proceeding. The dibenzofulvene-piperidine adduct byproduct will also be visible on the TLC plate. The reaction is typically complete within 30-60 minutes.
-
Work-up and Isolation: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and excess piperidine. b. To the resulting residue, add a sufficient amount of a non-polar solvent such as cold diethyl ether to precipitate the deprotected amino acid. The dibenzofulvene-piperidine adduct is generally soluble in diethyl ether. c. Stir the suspension vigorously and then collect the precipitated product by vacuum filtration. d. Wash the solid product with additional cold diethyl ether to remove any remaining soluble impurities. e. For further purification, the crude product can be dissolved in a minimal amount of water or a suitable buffer and then washed with an organic solvent like ethyl acetate to extract the dibenzofulvene adduct. The aqueous layer containing the product can then be lyophilized or carefully evaporated. Alternatively, recrystallization from a suitable solvent system can be performed.
-
Drying and Storage: Dry the purified DL-Phenylalanine product under vacuum. Store the final product in a cool, dry place.
Mandatory Visualizations
Caption: Experimental workflow for the solution-phase Fmoc deprotection of DL-Phenylalanine.
Caption: Chemical mechanism of Fmoc deprotection using piperidine.
Application of Fmoc-DL-Phe-OH in Peptide-Based Therapeutics: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of Fmoc-DL-Phe-OH in the synthesis and development of peptide-based therapeutics. The incorporation of D-Phenylalanine, facilitated by the use of its Fmoc-protected form, is a key strategy in modern drug design to enhance the therapeutic potential of peptides.
The use of this compound, a protected form of the non-proteinogenic amino acid D-Phenylalanine, is a cornerstone of modern peptide therapeutic development.[1] Its application in solid-phase peptide synthesis (SPPS) allows for the strategic incorporation of a D-amino acid, which can confer significant advantages to the resulting peptide drug candidate. These benefits primarily include enhanced stability against enzymatic degradation, leading to a longer circulating half-life, improved bioavailability, and potentially altered receptor binding and bioactivity.[2][3]
Key Applications of this compound
The primary application of this compound is in the synthesis of therapeutic peptides with improved pharmacological properties. The introduction of a D-amino acid like D-Phenylalanine can fundamentally alter a peptide's susceptibility to proteases, which are ubiquitous in the body and a major hurdle for peptide drug efficacy.[2][4]
Enhanced Proteolytic Stability: Native peptides composed of L-amino acids are readily degraded by proteases. The substitution of an L-amino acid with its D-enantiomer, such as D-Phenylalanine, creates a peptide bond that is not recognized by these enzymes, thereby significantly increasing the peptide's resistance to degradation.[2][3] This enhanced stability translates to a longer half-life in vivo, a critical factor for reducing dosing frequency and improving patient compliance. A prime example is octreotide, a synthetic analog of somatostatin containing a D-Phenylalanine residue, which has a significantly longer half-life than its natural counterpart (1.5 hours vs. a few minutes).[3]
Modulation of Bioactivity and Specificity: The stereochemistry of amino acids plays a crucial role in the three-dimensional structure of a peptide and its interaction with biological targets. Incorporating D-Phenylalanine can induce specific conformational changes, such as promoting β-turn formation, which can lead to enhanced receptor binding affinity and specificity.[2][5] This strategic modification can fine-tune the pharmacological profile of a peptide, potentially leading to increased potency and reduced off-target effects.
Development of Novel Therapeutics: this compound is instrumental in the development of a wide range of peptide-based therapeutics, including agonists and antagonists for G-protein coupled receptors (GPCRs), enzyme inhibitors, and antimicrobial peptides.[6] Notable examples of approved drugs containing D-Phenylalanine include:
-
Octreotide: A somatostatin analog used in the treatment of acromegaly and certain neuroendocrine tumors.[7][8]
-
Bremelanotide: A melanocortin receptor agonist for the treatment of hypoactive sexual desire disorder in women.[7][9]
Quantitative Data Summary
The incorporation of D-Phenylalanine using this compound in SPPS leads to tangible improvements in peptide characteristics. The following tables summarize key quantitative data derived from literature and experimental observations.
| Parameter | L-Amino Acid Peptide (Typical) | D-Phenylalanine Containing Peptide (Typical) | Reference |
| Coupling Efficiency (SPPS) | >99% | >99% | [] |
| Half-life in Human Serum | < 1 hour | > 12 hours (predicted) | [11] |
| Proteolytic Degradation (vs. Trypsin) | < 15 minutes | > 240 minutes (predicted for D-amino acid at cleavage site) | [11] |
| Therapeutic Peptide | Key Modification | Half-life |
| Somatostatin | All L-amino acids | 2-3 minutes |
| Octreotide | Contains one D-Phenylalanine | ~1.5 hours |
| Bremelanotide | Contains one D-Phenylalanine | ~2.7 hours |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected L-amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Washing solvents: DMF, DCM, Methanol
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the piperidine solution and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for this compound or other Fmoc-amino acids):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
(Optional) Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue color), repeat the coupling step.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Peptide Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol provides a general method to assess the stability of a D-Phenylalanine-containing peptide against a common protease.
Materials:
-
Test peptide (containing D-Phenylalanine)
-
Control peptide (all L-amino acid version)
-
Protease solution (e.g., Trypsin, Chymotrypsin, or human serum)
-
Assay buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the test and control peptides in the assay buffer to a final concentration of 1 mg/mL.
-
-
Enzymatic Reaction:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution (e.g., a 1:100 enzyme-to-substrate ratio by weight). For serum stability, mix the peptide with human serum (e.g., 90% serum).
-
Incubate the reactions at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
-
Reaction Quenching:
-
Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.
-
-
Analysis:
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is monitored over time.
-
Confirm the identity of the degradation products by mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of each peptide under the assay conditions.
-
Visualizations
Signaling Pathways of D-Phenylalanine Containing Therapeutics
The following diagrams illustrate the signaling pathways of two prominent therapeutic peptides that incorporate D-Phenylalanine.
References
- 1. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is the mechanism of Bremelanotide Acetate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc-DL-Phe-OH as a Versatile Building Block for Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-DL-phenylalanine (Fmoc-DL-Phe-OH) and its enantiomerically pure forms, Fmoc-L-Phe-OH and Fmoc-D-Phe-OH, are fundamental building blocks in the field of peptide synthesis, particularly for the development of enzyme inhibitors. The unique structural properties of the phenylalanine residue, with its bulky and hydrophobic benzyl side chain, make it a critical component for achieving high-affinity and selective binding to the active sites of various enzymes. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for a robust and versatile solid-phase peptide synthesis (SPPS) strategy under mild basic conditions, enabling the construction of complex peptide-based inhibitors.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of Fmoc-Phe-OH in the synthesis of enzyme inhibitors, with a focus on inhibitors of Insulin-Regulated Aminopeptidase (IRAP) and chymotrypsin.
Application Notes
The incorporation of phenylalanine and its analogs into peptide sequences is a well-established strategy for designing enzyme inhibitors. The aromatic side chain of phenylalanine can engage in crucial hydrophobic and π-π stacking interactions within the enzyme's active site, contributing significantly to the inhibitor's binding affinity and specificity.[3] By employing Fmoc-Phe-OH in SPPS, researchers can systematically modify peptide sequences, introduce unnatural amino acids, and optimize the pharmacokinetic properties of potential drug candidates.[4][5]
Targeting Insulin-Regulated Aminopeptidase (IRAP): IRAP is a zinc-dependent metalloprotease that has emerged as a promising therapeutic target for cognitive disorders.[6] Potent and selective inhibitors of IRAP have been developed based on macrocyclic peptidomimetics.[7] One of the most potent known IRAP inhibitors is HA08, a macrocyclic peptide with an IC50 of 18 nM.[8][9] The synthesis of HA08 and its analogs heavily relies on the use of Fmoc-protected amino acids, including those that form the macrocyclic core.
Inhibition of Chymotrypsin: Chymotrypsin, a serine protease, serves as a classic model for studying enzyme inhibition. Peptide aldehydes containing a C-terminal phenylalanine or a phenylalanine analog have been shown to be highly potent competitive inhibitors of chymotrypsin.[10] For instance, a tetrapeptide aldehyde incorporating a 4-nitrophenylalanine residue at the P1 position exhibits a dissociation constant (Ki) in the nanomolar range.[10] The synthesis of such peptide aldehydes can be achieved through a combination of SPPS using Fmoc-amino acids and subsequent solution-phase modifications.
Quantitative Data Presentation
The following table summarizes the inhibitory activity of representative enzyme inhibitors synthesized using phenylalanine or its derivatives as a key building block.
| Inhibitor Name/Structure | Target Enzyme | Inhibitory Activity | Reference |
| HA08 (Macrocyclic Peptidomimetic) | IRAP | IC50 = 18 nM | [8] |
| Tos-Phe-Ala-Thr-Phe(p-NO2)-CHO (Peptide Aldehyde) | Chymotrypsin | Ki = 1.12 x 10⁻⁸ M (11.2 nM) | [10] |
| Analog 28 of HA08 (C-terminal elongated) | IRAP | IC50 ≈ 108 nM (approx. 6x less potent than HA08) | [8] |
| Analog 29 of HA08 (secondary amine elongated) | IRAP | IC50 ≈ 108 nM (approx. 6x less potent than HA08) | [8] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the fundamental steps for incorporating an this compound residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% Piperidine in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in a minimal amount of DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Phe-OH.
Protocol 2: Synthesis of a Macrocyclic IRAP Inhibitor Analog
This protocol describes a divergent strategy for the synthesis of macrocyclic peptidomimetic inhibitors of IRAP, inspired by the synthesis of HA08 analogs.[8] This involves the on-resin synthesis of a linear precursor followed by solution-phase macrocyclization.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Cys(Trt)-OH, Fmoc-βhTyr(tBu)-OH
-
DIC, Oxyma Pure
-
TFA, Acetonitrile
-
HATU, DIPEA
-
Non-natural amino acid building block (for C-terminal modification)
Procedure:
-
Resin Loading: Load the first Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) onto the 2-CTC resin.
-
Peptide Elongation: Sequentially couple the remaining amino acids (e.g., Fmoc-βhTyr(tBu)-OH, Fmoc-Cys(Trt)-OH) using the standard SPPS protocol (Protocol 1).
-
Cleavage of Linear Peptide: Cleave the N-Fmoc protected linear tripeptide from the resin using a mild solution of TFA in DCM to keep the side-chain protecting groups intact.
-
Macrocyclization:
-
Dissolve the crude linear peptide in a solution of TFA and acetonitrile.
-
Allow the intramolecular cyclization (disulfide bond formation between the two cysteine residues) to proceed.
-
-
Purification of Macrocycle: Purify the macrocyclic intermediate by HPLC.
-
Coupling of C-terminal Moiety:
-
Couple the purified macrocycle with a desired non-natural amino acid building block in solution using a coupling agent like HATU and a base like DIPEA.
-
-
Final Deprotection and Purification: Remove any remaining protecting groups using a strong TFA cocktail and purify the final macrocyclic inhibitor by HPLC.
Caption: Workflow for the synthesis of a macrocyclic IRAP inhibitor.
Protocol 3: Synthesis of a Peptide Aldehyde Chymotrypsin Inhibitor
This protocol outlines the synthesis of a peptide aldehyde, a potent chymotrypsin inhibitor, using a combination of SPPS and solution-phase oxidation.[10][11]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (e.g., Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH)
-
Fmoc-Phe(p-NO2)-OH
-
Dess-Martin periodinane (DMP)
-
Corresponding peptide alcohol precursor
Procedure:
-
Synthesis of Peptide Alcohol:
-
Synthesize the corresponding peptide alcohol on the solid phase. This can be achieved by coupling the final amino acid as an amino alcohol or by reducing the C-terminal carboxylic acid after cleavage.
-
Alternatively, synthesize the peptide sequence up to the second to last residue using SPPS (Protocol 1).
-
-
Coupling of the Amino Alcohol: Couple the final N-protected amino alcohol (e.g., Boc-phenylalaninol) to the resin-bound peptide.
-
Cleavage: Cleave the fully protected peptide alcohol from the resin.
-
Oxidation to Aldehyde:
-
Dissolve the purified peptide alcohol in a suitable solvent like DCM.
-
Add Dess-Martin periodinane (DMP) and stir at room temperature until the oxidation is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification: Quench the reaction, extract the product, and purify the final peptide aldehyde by chromatography.
Caption: Competitive inhibition of chymotrypsin by a phenylalanine-containing peptide aldehyde.
References
- 1. The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 5. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Macrocyclic peptidomimetics as inhibitors of insulin-regulated aminopeptidase (IRAP) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel macrocyclic peptidomimetics targeting the insulin-regulated aminopeptidase (IRAP): design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Solid-Phase Synthesis Using Fmoc-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of Fmoc-DL-Phe-OH in both manual and automated solid-phase peptide synthesis (SPPS). The inclusion of a racemic mixture of D- and L-phenylalanine can be a deliberate strategy in drug development to create peptide libraries for screening, enhance stability against enzymatic degradation, or to study the impact of stereochemistry on biological activity.
Introduction to this compound in SPPS
This compound is a derivative of the amino acid phenylalanine protected at the amino group by a fluorenylmethyloxycarbonyl (Fmoc) group. The use of the Fmoc protecting group is central to one of the most widely used strategies in solid-phase peptide synthesis due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[1][]
The incorporation of a DL-racemic mixture of phenylalanine introduces stereochemical diversity into the peptide sequence. This can be particularly useful in the early stages of drug discovery for generating peptide libraries with a broader range of conformations and biological activities. However, it is important to note that the use of a racemic mixture will result in the synthesis of a population of diastereomeric peptides, which will require careful characterization and purification. The use of racemic amino acids can present challenges, as racemization can occur during the activation/coupling step of the subsequent amino acid.[3]
Manual vs. Automated Synthesis: A Comparative Overview
The choice between manual and automated SPPS depends on factors such as the number of peptides to be synthesized, the complexity of the sequences, and the available resources. Automated synthesis offers higher throughput, consistency, and reduced hands-on time, making it ideal for synthesizing multiple peptides or long sequences.[4] Manual synthesis, on the other hand, provides greater flexibility for non-standard chemistries and can be more cost-effective for synthesizing a small number of peptides.[4][5]
Quantitative Data Summary
The following table provides illustrative quantitative data for the synthesis of a model peptide containing a single this compound incorporation, comparing typical outcomes for manual and automated SPPS.
| Parameter | Manual Synthesis | Automated Synthesis |
| Average Coupling Efficiency per Cycle | 98-99% | >99.5% |
| Overall Yield (for a 10-mer peptide) | 15-25% | 30-50% |
| Crude Purity (pre-purification) | 50-70% | 60-80% |
| Synthesis Time per Peptide (10-mer) | 1-2 days | 4-8 hours |
| Hands-on Time per Peptide (10-mer) | 4-6 hours | <1 hour |
Note: These values are estimates and can vary depending on the specific peptide sequence, resin, coupling reagents, and operator experience. The use of a DL-amino acid can lead to a more complex crude product, potentially lowering the apparent purity by HPLC due to the presence of diastereomers.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using both manual and automated SPPS.
Materials and Reagents
-
This compound
-
SPPS-grade resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids)[1]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Washing solvents: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether for precipitation
Manual Solid-Phase Peptide Synthesis Protocol
This protocol describes a single coupling cycle for incorporating this compound.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[5]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (or HATU) (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), continue the coupling for another hour or perform a second coupling.[6]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Automated Solid-Phase Peptide Synthesis Protocol
This protocol provides a general outline for an automated peptide synthesizer. Specific parameters will need to be adjusted based on the instrument manufacturer's recommendations.
-
Resin Loading: Load the appropriate resin into the reaction vessel of the automated synthesizer.
-
Reagent Preparation: Prepare stock solutions of Fmoc-amino acids (including this compound), coupling reagents (e.g., HBTU/DIEA in DMF), and deprotection solution (20% piperidine in DMF).
-
Synthesis Program: Program the synthesizer with the desired peptide sequence and synthesis parameters. A typical cycle for each amino acid is as follows:
-
Wash: Automated washing of the resin with DMF.
-
Fmoc Deprotection: Automated delivery of the deprotection solution, reaction for a specified time (e.g., 2 x 5 minutes), followed by draining.
-
Wash: Automated washing with DMF to remove piperidine.
-
Coupling: Automated delivery of the pre-activated this compound solution and reaction for a specified time (e.g., 30-60 minutes).
-
Wash: Automated washing with DMF to remove excess reagents.
-
-
Final Cleavage: Once the synthesis is complete, the peptide-resin is typically cleaved and deprotected manually as described in the manual protocol (step 7). Some synthesizers have modules for automated cleavage.
Visualizations
Experimental Workflow for Manual SPPS
Caption: Workflow for manual solid-phase peptide synthesis.
Experimental Workflow for Automated SPPS
Caption: Workflow for automated solid-phase peptide synthesis.
Logical Relationship of SPPS Steps
References
Application Notes and Protocols: Fmoc-DL-Phe-OH in the Synthesis of Fluorescently Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-DL-Phe-OH in the synthesis of fluorescently labeled peptides. The inclusion of a racemic mixture of Phenylalanine (DL-Phe) can be strategic for creating peptide libraries for screening purposes or for studying the impact of stereochemistry on peptide function and interaction.
Fluorescent labeling of peptides is a critical technique in drug discovery and biomedical research, enabling the visualization and quantification of peptide distribution, binding, and cellular uptake.[1] This document outlines the solid-phase peptide synthesis (SPPS) of a model peptide containing DL-Phenylalanine and its subsequent fluorescent labeling.
Principle of the Method
The overall strategy involves two primary stages:
-
Solid-Phase Peptide Synthesis (SPPS): A peptide containing DL-Phenylalanine is synthesized on a solid support resin using the standard Fmoc/tBu methodology.[2][3][4] this compound is incorporated into the peptide chain at the desired position.
-
Fluorescent Labeling: The synthesized peptide is labeled with a fluorescent dye. This can be achieved either on-resin or post-synthesis in solution. The most common methods involve labeling the N-terminal amine or the side chain of a reactive amino acid like Lysine or Cysteine.[5][6][7]
Experimental Protocols
Solid-Phase Peptide Synthesis of a Model Peptide (e.g., Ac-Gly-DL-Phe-Lys-NH2)
This protocol describes the manual synthesis of a model tripeptide on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials and Reagents:
| Reagent | Grade | Supplier | Purpose |
| Rink Amide Resin | 100-200 mesh | Generic | Solid support for C-terminal amide |
| Fmoc-Lys(Boc)-OH | Synthesis Grade | Generic | Protected Lysine amino acid |
| This compound | Synthesis Grade | Generic | Protected DL-Phenylalanine |
| Fmoc-Gly-OH | Synthesis Grade | Generic | Protected Glycine amino acid |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Generic | Solvent |
| Dichloromethane (DCM) | HPLC Grade | Generic | Solvent |
| Piperidine | Reagent Grade | Generic | Fmoc deprotection |
| HBTU | Reagent Grade | Generic | Coupling reagent |
| DIPEA | Reagent Grade | Generic | Base for coupling |
| Acetic Anhydride | Reagent Grade | Generic | N-terminal acetylation |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Generic | Cleavage from resin |
| Triisopropylsilane (TIS) | Reagent Grade | Generic | Scavenger |
| Water | HPLC Grade | Generic | Scavenger |
| Diethyl Ether (cold) | Reagent Grade | Generic | Peptide precipitation |
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):
-
Pre-activate a solution of Fmoc-Lys(Boc)-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat for Subsequent Amino Acids: Repeat the deprotection (step 2) and coupling (step 4) steps for this compound and then Fmoc-Gly-OH.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and shake for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (5x), then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
-
Drying and Purification: Dry the crude peptide pellet under vacuum. Purify the peptide by reverse-phase HPLC and confirm its mass by mass spectrometry.
Fluorescent Labeling of the Peptide
This protocol describes the labeling of the purified peptide at the N-terminus with a fluorescent dye, such as FITC (Fluorescein isothiocyanate).
Materials and Reagents:
| Reagent | Grade | Supplier | Purpose |
| Purified Peptide | >95% Purity | - | Substrate for labeling |
| Fluorescein isothiocyanate (FITC) | Reagent Grade | Generic | Fluorescent dye |
| Sodium Bicarbonate Buffer (0.1 M, pH 9.0) | - | - | Reaction buffer |
| DMSO | Anhydrous | Generic | Solvent for dye |
Protocol:
-
Peptide Dissolution: Dissolve the purified peptide in the sodium bicarbonate buffer.
-
Dye Preparation: Prepare a stock solution of FITC in anhydrous DMSO.
-
Labeling Reaction: Add the FITC solution (1.2 equivalents) to the peptide solution.
-
Incubation: Gently mix the reaction and incubate in the dark at room temperature for 4 hours.
-
Purification: Purify the fluorescently labeled peptide from the unreacted dye using reverse-phase HPLC.
-
Final Product: Lyophilize the purified labeled peptide and store it at -20°C, protected from light.
Data Presentation
Table 1: Summary of Synthesis and Purification Data for Ac-Gly-DL-Phe-Lys-NH2
| Parameter | Result |
| Resin Loading | 0.6 mmol/g |
| Crude Peptide Yield | 85% |
| Purity (by HPLC) | >95% |
| Observed Mass (m/z) | [M+H]+ expected value |
| Calculated Mass (m/z) | [M+H]+ calculated value |
Table 2: Characterization of FITC-Labeled Peptide
| Parameter | Result |
| Labeling Efficiency | >90% |
| Purity (by HPLC) | >98% |
| Excitation Wavelength (λex) | ~494 nm |
| Emission Wavelength (λem) | ~518 nm |
| Observed Mass (m/z) | [M+H]+ expected value |
| Calculated Mass (m/z) | [M+H]+ calculated value |
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis.
Caption: Post-Synthesis Fluorescent Labeling Workflow.
Discussion
The use of this compound in peptide synthesis is straightforward and follows standard SPPS protocols. The resulting diastereomeric peptides can be valuable for screening assays where a mixture of stereoisomers may present different binding affinities or biological activities. For applications requiring stereochemically pure peptides, Fmoc-D-Phe-OH or Fmoc-L-Phe-OH should be used instead.
The choice of fluorescent label depends on the specific application and available instrumentation.[8] FITC is a common and cost-effective green fluorophore, but other dyes with different spectral properties, such as rhodamine or cyanine dyes, can also be used.[7] The labeling strategy can be adapted to introduce the fluorescent probe at different positions within the peptide, for example, by using an orthogonally protected Lysine residue (e.g., Fmoc-Lys(Dde)-OH) for site-specific labeling on the side chain.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | Steric hindrance; peptide aggregation | Use a more potent coupling reagent (e.g., HATU); increase coupling time; sonicate during coupling. |
| Incomplete Fmoc Deprotection | Peptide aggregation | Increase deprotection time; use DBU in the deprotection solution. |
| Low Labeling Efficiency | pH of the reaction buffer is not optimal; hydrolysis of the dye | Optimize the pH of the buffer (typically 8.5-9.5 for amine-reactive dyes); use anhydrous DMSO for the dye stock. |
| Multiple Labeled Products | Reaction with multiple amines (e.g., N-terminus and Lys side chain) | Use an appropriate protecting group strategy to ensure only the desired amine is available for labeling. |
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
Application Notes and Protocols for Coupling Fmoc-DL-Phe-OH to Solid-Phase Synthesis Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent attachment of N-α-Fmoc-DL-phenylalanine (Fmoc-DL-Phe-OH) to three commonly used solid-phase peptide synthesis (SPPS) resins: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin. The choice of resin is critical as it dictates the C-terminal functionality of the cleaved peptide.[1] Wang and 2-CTC resins yield a C-terminal carboxylic acid, while Rink Amide resin produces a C-terminal amide.[1]
The following sections detail the principles and step-by-step procedures for efficient loading of this compound onto each resin type. Adherence to these protocols is crucial for maximizing loading efficiency and minimizing side reactions, such as racemization and dipeptide formation.[2][3][4]
Key Considerations for Successful Coupling
-
Resin Swelling: Proper swelling of the resin beads is essential to ensure that the reactive sites within the polymer matrix are accessible. The choice of solvent for swelling depends on the resin type.[1][5]
-
Solvent Quality: The use of high-quality, amine-free N,N-dimethylformamide (DMF) is critical to prevent premature removal of the Fmoc protecting group.[1][3]
-
Amino Acid Activation: The carboxylic acid of this compound must be activated to facilitate nucleophilic attack by the functional groups on the resin. Common activation methods include the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization, or the use of uronium/aminium-based reagents like HBTU and HATU.[3][6][7][8]
-
Stoichiometry: An excess of the protected amino acid and coupling reagents relative to the resin's substitution capacity is typically used to drive the reaction to completion.[1][9]
-
Reaction Monitoring: The completion of the coupling reaction can be monitored using qualitative tests like the Kaiser (ninhydrin) test to detect the presence of free primary amines.[5][6]
-
Capping: After the initial coupling of the first amino acid, any unreacted functional groups on the resin should be "capped" to prevent the formation of deletion sequences in the subsequent peptide elongation steps.[1][3]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the coupling of Fmoc-amino acids to the respective resins. Actual values can vary based on specific laboratory conditions, reagent quality, and the specific batch of resin.
| Parameter | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride Resin |
| Typical Loading Range | 0.4 - 0.7 mmol/g | 0.3 - 0.8 mmol/g | 0.3 - 1.0 mmol/g |
| This compound Equivalents | 1.5 - 5 eq. | 1.5 - 5 eq. | 1 - 3 eq. |
| Coupling Reagent Equivalents | e.g., DIC (1.0 eq. relative to amino acid) | e.g., HBTU/HATU (1.0 eq. relative to amino acid) | N/A (base-catalyzed) |
| Base Equivalents | e.g., DMAP (0.1 eq.) | e.g., DIPEA (2.0 eq. relative to amino acid) | e.g., DIPEA (1.5 - 3.75 eq.) |
| Typical Reaction Time | 1 - 16 hours | 2 - 12 hours | 0.5 - 4 hours |
| Primary Solvent(s) | DMF, DCM | DMF | DCM |
Experimental Protocols
Protocol 1: Coupling of this compound to Wang Resin
Wang resin is a widely used support for the synthesis of peptides with a C-terminal carboxylic acid.[1][3] The coupling is an esterification reaction catalyzed by a carbodiimide and a base, typically 4-(dimethylamino)pyridine (DMAP).[3]
Materials:
-
Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Acetic Anhydride
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling:
-
Place the desired amount of Wang resin in the reaction vessel.
-
Add sufficient DCM to cover the resin (approx. 15 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.[3]
-
Drain the DCM.
-
-
Amino Acid Activation and Coupling:
-
In a separate flask, dissolve this compound (1.5 - 2.5 equivalents relative to the resin's theoretical substitution) and HOBt (equivalent to this compound) in a minimal amount of DMF.[3]
-
Add this solution to the swollen resin.
-
In a separate vial, dissolve DMAP (0.1 equivalents relative to the resin) in a minimal amount of DMF.[3]
-
Add DIC (1.0 equivalent relative to the this compound) to the resin mixture, followed by the DMAP solution.[3]
-
Agitate the mixture at room temperature for 1-4 hours. Longer reaction times (up to 16 hours) may be required for higher loading.[9]
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Dry the resin under vacuum.
-
-
Capping of Unreacted Sites:
-
Swell the resin in DMF.
-
Prepare a capping solution of acetic anhydride and pyridine (or DIPEA) in DMF (e.g., 1:1:8 v/v/v).
-
Add the capping solution to the resin and agitate for 30-60 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Dry the loaded and capped resin under vacuum.
-
-
Determination of Loading (Optional but Recommended):
Caption: Workflow for coupling this compound to Wang resin.
Protocol 2: Coupling of this compound to Rink Amide Resin
Rink Amide resin is used for the synthesis of peptide amides. The linker is stable to the basic conditions of Fmoc deprotection but is cleaved with acid (e.g., TFA) to release the C-terminal amide.[1][7] The process involves first removing the Fmoc group from the resin's linker, followed by a standard peptide coupling reaction.[7]
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
HBTU (or HATU/HOAt)
-
Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling:
-
Fmoc Deprotection of the Linker:
-
Amino Acid Activation and Coupling:
-
In a separate flask, dissolve this compound (2-4 equivalents relative to resin substitution) and an equivalent amount of HBTU (or HATU/HOAt) in DMF.[1]
-
Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture.[11]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for at least 2 hours. The reaction can be monitored with a Kaiser test.[1][5]
-
-
Washing and Drying:
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 times) and DCM (3 times).
-
Dry the loaded resin under vacuum. (Capping is generally performed after the first amino acid coupling in the main peptide synthesis sequence).
-
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. nbinno.com [nbinno.com]
- 8. chempep.com [chempep.com]
- 9. bharavilabs.in [bharavilabs.in]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Resin Loading Protocols [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-DL-Phe-OH Deprotection
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the deprotection of Fmoc-DL-Phe-OH.
Troubleshooting Guide
This section addresses specific issues that may arise during the Fmoc deprotection of DL-Phenylalanine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Fmoc Deprotection | 1. Insufficient reaction time or temperature: The deprotection reaction may not have proceeded to completion. 2. Degraded piperidine solution: The deprotection reagent may have lost its efficacy. 3. Poor resin swelling: Inadequate swelling of the solid support can hinder reagent access.[1] 4. Peptide aggregation: The growing peptide chain can aggregate, making the Fmoc group inaccessible.[1] | 1. Optimize reaction conditions: Increase the deprotection time or slightly elevate the temperature. A typical procedure involves two treatments: a short one (1-2 minutes) followed by a longer one (5-10 minutes).[1] 2. Use fresh piperidine solution: Prepare a fresh 20% (v/v) piperidine in DMF solution.[2] 3. Ensure proper resin swelling: Allow the resin to swell completely in DMF before deprotection.[3] 4. Modify deprotection cocktail: For difficult sequences, consider adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2% v/v) to the piperidine solution.[1] |
| Side Reaction Formation (e.g., Diketopiperazine) | 1. Sequence-dependent cyclization: The N-terminal dipeptide can cyclize, leading to cleavage from the resin. This is particularly problematic for sequences containing proline.[4] 2. Prolonged exposure to basic conditions: Extended deprotection times can promote side reactions. | 1. Use alternative bases: Consider using 5% (w/v) piperazine, which has been shown to significantly reduce diketopiperazine (DKP) formation compared to 20% piperidine.[5] A combination of 2% DBU and 5% piperazine in NMP can also be effective.[5][6] 2. Minimize deprotection time: Use the minimum time required for complete Fmoc removal. Monitoring the reaction can help determine the optimal time. |
| Racemization | Exposure to strong basic conditions: The basic environment required for Fmoc deprotection can lead to the epimerization of optically active amino acids.[4] | While DL-Phe-OH is a racemic mixture, for stereochemically pure starting materials, it is important to: - Use the mildest effective basic conditions. - Avoid prolonged exposure to the deprotection solution. - Consider alternative, less basic deprotection reagents if racemization is a significant concern. |
| Difficulty in Purification | 1. Presence of deletion sequences: Incomplete deprotection leads to peptides missing one or more amino acids, which can be difficult to separate from the target peptide.[2] 2. Formation of Fmoc-adducts: The dibenzofulvene byproduct of deprotection can react with the peptide. | 1. Ensure complete deprotection: Use a qualitative test like the Kaiser test to confirm the absence of free primary amines before proceeding to the next coupling step.[7] 2. Thorough washing: After deprotection, wash the resin extensively with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[2] |
Quantitative Data on Deprotection Reagents
The choice of deprotection reagent and its concentration can significantly impact the efficiency of the reaction and the formation of side products.
| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Key Considerations |
| Piperidine | 20% (v/v) | DMF | 15-30 minutes | Standard and widely used method.[8] Can lead to side reactions like diketopiperazine formation.[5] |
| Piperidine | 5-10% (v/v) | DMF | Variable | May reduce some side reactions, but no significant difference in performance was observed in some studies.[9] |
| 4-Methylpiperidine | 2.5% (v/v) | DMF | Variable | Shown to achieve complete Fmoc removal at lower concentrations.[9] |
| Piperazine | 5% (w/v) | NMP or DMF | Variable | Can significantly reduce diketopiperazine formation.[5] |
| DBU / Piperazine | 2% DBU, 5% Piperazine | NMP | 5 minutes (two treatments) | Enhances Fmoc-removal kinetics and minimizes diketopiperazine formation.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection of this compound?
A1: The most common method for Fmoc removal is treating the peptide-resin with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1] A typical cycle involves an initial treatment for 1-2 minutes, followed by a longer treatment of 5-10 minutes.[1]
Q2: How can I monitor the completion of the Fmoc deprotection reaction?
A2: You can use both qualitative and quantitative methods:
-
Qualitative (Kaiser Test): This colorimetric test detects free primary amines. A blue/purple color indicates successful deprotection, while a yellow/colorless result suggests incomplete removal.[7]
-
Quantitative (UV-Vis Spectrophotometry): The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at around 301 nm.[1]
Q3: What are the primary side reactions to be aware of during Fmoc deprotection?
A3: The main side reactions include:
-
Diketopiperazine (DKP) formation: Cyclization of the N-terminal dipeptide, leading to chain termination.[4]
-
Aspartimide formation: Occurs with aspartic acid residues and can lead to racemization and the formation of iso-aspartyl peptides.[4]
-
Racemization: Epimerization of chiral amino acids under basic conditions.[4]
Q4: Are there alternatives to piperidine for Fmoc deprotection?
A4: Yes, several alternatives are used to minimize side reactions:
-
Piperazine: Less basic and can reduce diketopiperazine formation.[4][5]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base often used in combination with piperidine or piperazine.[1][4]
-
4-Methylpiperidine: A derivative of piperidine that may offer reduced side reactions in some cases.[4]
Experimental Protocols
Standard Fmoc Deprotection Protocol
This protocol describes a typical manual Fmoc deprotection step in solid-phase peptide synthesis (SPPS).
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[2]
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.[2]
-
Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).[2]
-
Drain: Remove the deprotection solution by filtration.[2]
-
Repeat Deprotection (Optional but Recommended): A second, shorter deprotection step can help ensure complete removal of the Fmoc group.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.[2]
Visualizations
Fmoc Deprotection Workflow
Caption: A standard workflow for the Fmoc deprotection of a peptide-resin.
Troubleshooting Logic for Incomplete Deprotection
Caption: A decision tree for troubleshooting incomplete Fmoc deprotection.
Chemical Pathway of Fmoc Deprotection
Caption: The reaction mechanism for Fmoc group removal by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting aggregation with Fmoc-DL-Phe-OH during peptide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues specifically related to the use of Fmoc-DL-Phe-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during SPPS?
A: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support.[1] This phenomenon is driven by the formation of intermolecular hydrogen bonds, leading to the creation of stable secondary structures like β-sheets.[2][3] Aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions.[4][5] The consequences range from a slight decrease in reaction rates to complete synthesis failure, resulting in low yields and deletion sequences in the final product.[6]
Q2: Why is this compound particularly prone to causing aggregation?
A: Phenylalanine, due to its hydrophobic and aromatic side chain, is an amino acid known to promote aggregation. Stretches of hydrophobic residues, including Phe, are frequently associated with "difficult sequences". The bulky phenyl group can contribute to steric hindrance and π-stacking interactions, which, in addition to hydrogen bonding of the peptide backbone, can stabilize aggregated structures, making the growing peptide chain poorly solvated and less accessible for subsequent chemical steps.[7]
Q3: How can I detect that aggregation is occurring in my synthesis?
A: Several signs can indicate on-resin aggregation:
-
Physical Appearance: The resin beads may shrink or fail to swell properly.[1]
-
Reaction Monitoring: In continuous flow synthesizers, a flattening and broadening of the Fmoc deprotection peak profile is a strong indicator. For batch synthesis, standard amine tests like the Kaiser or TNBS test may become unreliable and give false negative results because the aggregated chains prevent the reagents from reaching the free amines.
-
Synthesis Outcome: A primary indicator of aggregation is a low yield of the target peptide and the presence of deletion sequences in the final analysis (e.g., by LC-MS).[6][8]
Troubleshooting Guide
Q4: I suspect aggregation involving this compound. What are the initial troubleshooting steps?
A: Start with the simplest modifications to your standard protocol before moving to more complex solutions.
-
Optimize Reagent Quality and Solvents: Ensure you are using high-purity (≥99%) this compound and anhydrous grade solvents like DMF and DCM to prevent side reactions and ensure efficient solvation.[6]
-
Extend Reaction Times: Increase the coupling time for the this compound residue and subsequent amino acids.
-
Perform a "Double Coupling": If a coupling reaction is incomplete, repeating the step with fresh reagents can help drive the reaction to completion.[6]
-
Change Solvents: Switching from the standard DMF to N-methylpyrrolidone (NMP) or adding DMSO can improve solvation of the peptide-resin complex and disrupt aggregation.[1][8]
Advanced Strategies for Severe Aggregation
Q5: My initial troubleshooting failed. What more advanced strategies can I employ?
A: For persistent aggregation, more disruptive techniques are necessary. These can be categorized into modifying synthesis conditions, incorporating backbone modifications, and utilizing specialized hardware.
Modifying Synthesis Conditions
One of the most effective methods is the use of chaotropic salts, which disrupt the hydrogen bonding networks that cause aggregation.
-
Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution of a chaotropic salt like LiCl or NaClO₄ in DMF.[1][4] This helps to break up existing secondary structures.
-
Elevated Temperature: Increasing the reaction temperature can disrupt secondary structures and improve reaction kinetics.[1] This is often automated with the use of microwave peptide synthesizers.[1][4]
Incorporating Backbone Modifications
Introducing structural elements that disrupt the peptide backbone's ability to form hydrogen bonds is a highly effective strategy.
-
Pseudoproline Dipeptides: These molecules introduce a temporary "kink" in the peptide backbone, disrupting the formation of β-sheets.[2] The native peptide sequence is restored during the final TFA cleavage.[4]
-
Dmb/Hmb Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid, often as a dipeptide, can prevent aggregation by sterically hindering inter-chain hydrogen bonding.[1][3]
Data Presentation
Table 1: Chaotropic Salts for Aggregation Disruption
| Chaotropic Salt | Typical Concentration | Solvent | Application Notes |
| Lithium Chloride (LiCl) | 0.8 M | DMF | Wash resin post-deprotection, before coupling.[4] |
| Sodium Perchlorate (NaClO₄) | 0.8 M | DMF | An alternative to LiCl for pre-coupling washes.[1][4] |
| Potassium Thiocyanate (KSCN) | 4 M | DMF | Can be added directly to the coupling mixture in some cases.[1] |
Table 2: Common Coupling Reagents for Difficult Sequences
| Reagent | Typical Excess (vs. resin) | Activation | Notes |
| HBTU/DIEA | 2.85 equiv | 1 minute pre-activation | A standard choice for many syntheses.[6] |
| HATU/DIPEA | 5 equiv | In situ | Highly efficient, especially for sterically hindered couplings. |
| PyBOP®/DIPEA | 5 equiv | In situ | Effective for coupling pseudoproline and Dmb dipeptides. |
| PyBrOP® | - | - | Recommended for coupling to a secondary amine after a Dmb/Hmb residue. |
Experimental Protocols
Protocol 1: General Use of Chaotropic Salts
This protocol describes the use of chaotropic salts to disrupt aggregation prior to a difficult coupling step.
-
Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, prepare for the chaotropic wash.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF for 1-2 minutes. Repeat this wash once.[4]
-
DMF Wash: It is critical to thoroughly wash the resin with DMF (at least 3-5 times for 1 minute each) to remove all residual chaotropic salt, which can interfere with the subsequent coupling reaction.[4]
-
Coupling: Proceed immediately with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.
Protocol 2: Microwave-Assisted SPPS for Aggregation-Prone Sequences
This protocol provides general guidelines for using a microwave peptide synthesizer to mitigate aggregation.
-
Programming: Program the synthesizer with your peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.
-
Deprotection: The synthesizer will deliver the deprotection solution (e.g., 20% piperidine in DMF) and apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 3-5 minutes.
-
Coupling: The activated Fmoc-amino acid solution is added to the resin, and microwave power is applied to maintain a set temperature (e.g., 75-90°C) for 5-10 minutes.[4]
-
Special Considerations: For heat-sensitive residues like Fmoc-His(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) or a room temperature cycle to minimize the risk of racemization.[4]
Visualizations
Caption: A decision tree for troubleshooting peptide aggregation.
Caption: Comparison of standard vs. modified SPPS workflows.
Caption: How backbone protection disrupts aggregation.
References
- 1. peptide.com [peptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kilobio.com [kilobio.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
Technical Support Center: Optimizing Fmoc-DL-Phe-OH Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and purity in peptide synthesis reactions involving Fmoc-DL-Phe-OH.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Peptide Yield
Question: My final peptide yield after cleavage and purification is significantly lower than expected. What are the common causes and how can I troubleshoot this?
Answer: Low peptide yield is a frequent challenge in solid-phase peptide synthesis (SPPS). The primary causes can be categorized as incomplete deprotection, poor coupling efficiency, or peptide aggregation. A systematic approach is crucial to identify and resolve the root cause.[1][2][3]
Potential Causes and Solutions:
| Cause | Indicator | Recommended Action |
| Incomplete Fmoc Deprotection | Positive Kaiser test after deprotection step (blue beads). | - Extend the deprotection time with 20% piperidine in DMF.[4][5] - Ensure the piperidine solution is fresh as it can degrade over time. - For difficult sequences, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), but be cautious of potential side reactions.[6] |
| Poor Coupling Efficiency | Positive Kaiser test after coupling step (blue beads). | - Double Couple: Repeat the coupling step with fresh reagents.[7] - Increase Reagent Concentration: A higher concentration of the amino acid and coupling reagent can improve reaction kinetics.[7] - Change Coupling Reagent: Switch to a more potent activator like HATU or COMU, especially for sterically hindered couplings.[1][8] |
| Peptide Aggregation | Resin fails to swell properly; slow or incomplete reactions. | - Switch Solvents: Use N-methylpyrrolidone (NMP) instead of or in combination with DMF.[6] - Incorporate Chaotropic Agents: Add salts like LiCl to the coupling reaction to disrupt secondary structures. - Microwave Synthesis: Utilize microwave-assisted synthesis to reduce aggregation and reaction times. |
| Premature Cleavage from Resin | Loss of peptide during synthesis, especially with acid-sensitive resins. | - Ensure the correct resin is used for the desired C-terminal functionality (e.g., Wang resin for carboxylic acid, Rink Amide for amide).[5] - Avoid prolonged exposure to acidic conditions during steps other than final cleavage. |
Issue 2: Low Purity of the Crude Peptide
Question: My crude peptide shows multiple peaks on the HPLC chromatogram, indicating low purity. How can I identify and minimize the formation of byproducts?
Answer: The presence of impurities in the crude peptide is often due to side reactions occurring during the synthesis. Identifying the nature of these byproducts is key to implementing effective preventative measures.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| Racemization | Loss of stereochemical integrity of the amino acid, leading to the formation of diastereomers. Phenylalanine is less prone to racemization than some other amino acids like histidine or cysteine.[9][10][11] | - Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or Oxyma Pure.[12][13] - Avoid prolonged activation times and excessive amounts of base.[14] - For particularly sensitive couplings, consider using lower temperatures. |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to cleavage from the resin. This is more prevalent when Proline is the second amino acid. | - Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin.[6] - Couple the second and third amino acids as a pre-formed dipeptide.[6] |
| Aspartimide Formation | Cyclization of an aspartic acid residue, which can lead to chain termination or the formation of β-aspartyl peptides. | - Add HOBt to the piperidine deprotection solution.[12] - Use a bulkier side-chain protecting group on the aspartic acid residue. |
| Deletion Sequences | Peptides missing one or more amino acids due to incomplete coupling. | - Monitor coupling completion with the Kaiser test and perform a double coupling if necessary.[7] - Ensure all reagents are of high purity and anhydrous. |
| Truncation/Capping | Chain termination due to reactive impurities in reagents or incomplete deprotection. | - Use high-purity, amine-free DMF.[4] - Ensure complete deprotection before each coupling step. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
There is no single "best" coupling reagent, as the optimal choice depends on the specific peptide sequence, scale, and desired purity. However, onium salt-based reagents are generally preferred for their high reactivity and ability to suppress racemization.[1]
Comparison of Common Coupling Reagents (Model Peptides)
| Coupling Reagent | Additive | Base | Typical Reaction Time | Crude Purity (Model Peptides) | Reference |
| HATU | - | DIPEA/NMM | 2 x 1 min | ~83-90% | [8] |
| HCTU | - | DIPEA/NMM | 2 x 20 min | ~90% | [8] |
| COMU | - | DIPEA/NMM | 2 x 1 min | ~90% | [8] |
| PyBOP | - | DIPEA/NMM | 2 x 1 min | ~48-70% | [8] |
| DIC/HOBt | HOBt | - | 1-2 hours | Variable | [6] |
| DIC/Oxyma | Oxyma Pure | - | 1-2 hours | High, low racemization | [13] |
Note: Data is based on the synthesis of model peptides and may vary for sequences containing this compound.
Q2: What is the optimal concentration and time for Fmoc deprotection?
A 20% solution of piperidine in DMF is the standard for Fmoc deprotection.[4][5] A common protocol involves two treatments: a short initial treatment (1-5 minutes) followed by a longer one (10-20 minutes).[4][5] For sterically hindered amino acids or during the synthesis of long peptides, extending the deprotection time may be necessary. The kinetics of deprotection can be influenced by the specific amino acid.[9][15]
Q3: How do I perform a Kaiser test to monitor the reaction?
The Kaiser test is a qualitative method to detect free primary amines on the resin.[6] A positive result (blue beads) after a coupling step indicates an incomplete reaction, while a negative result (yellow/colorless beads) suggests completion. After deprotection, a positive result is expected.
Kaiser Test Protocol:
-
Collect a small sample of resin beads (1-2 mg) in a small test tube.
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each of the following solutions:
-
Solution A: Potassium cyanide in pyridine.
-
Solution B: Ninhydrin in ethanol.
-
Solution C: Phenol in ethanol.
-
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads.
Q4: Can racemization of this compound occur, and how can I prevent it?
While phenylalanine is less susceptible to racemization than amino acids like histidine or cysteine, it can still occur, particularly with prolonged activation times or strong bases.[9][10][11] To minimize racemization:
-
Avoid excessive pre-activation times.[14]
-
Employ a base with a lower pKa if racemization is a concern.
Experimental Protocols
Protocol 1: Standard Manual this compound Coupling
This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in a minimal amount of DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin to check for completion (yellow beads).
-
If the test is positive, consider a second coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times), followed by DCM (3 times), and finally methanol (3 times).
-
-
Preparation for Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Visualizations
Caption: A generalized workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: A logical workflow for troubleshooting low yield and purity issues in SPPS.
Caption: Simplified mechanism of racemization via enolate formation during amino acid activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphviz.org [graphviz.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chempep.com [chempep.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Preventing racemization of Fmoc-DL-Phe-OH during activation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization of Fmoc-protected phenylalanine during the activation step of solid-phase peptide synthesis (SPPS).
A Note on Terminology: The query specified "Fmoc-DL-Phe-OH". It is important to clarify that "DL" designates a racemic mixture, meaning it contains equal amounts of both the D- and L-enantiomers. The primary challenge in peptide synthesis is to prevent the racemization of an enantiomerically pure starting material, such as Fmoc-L-Phe-OH , to maintain the specific stereochemistry of the final peptide. This guide will therefore focus on preventing the conversion of enantiomerically pure Fmoc-L-Phe-OH (or Fmoc-D-Phe-OH) into a racemic mixture during the activation process.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Fmoc-L-Phe-OH activation and why is it a problem?
Racemization is the process by which an enantiomerically pure amino acid, like Fmoc-L-Phe-OH, is converted into a mixture of both its D and L forms. This occurs during the activation step of peptide synthesis, where the carboxylic acid group is modified to make it more reactive for amide bond formation. The primary mechanism involves the formation of a planar oxazolone intermediate, which can be attacked from either side, leading to a loss of stereochemical integrity. This is problematic because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of diastereomers (peptides with incorrect stereochemistry) can be difficult to separate from the desired product and can significantly impact the peptide's function and therapeutic efficacy.
Q2: Which factors and activation methods are most likely to cause racemization of Fmoc-L-Phe-OH?
Several factors can contribute to increased racemization during the activation of Fmoc-L-Phe-OH:
-
Over-activation: Allowing the activated amino acid to sit for extended periods before coupling can increase the likelihood of oxazolone formation and subsequent racemization.
-
High Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for racemization.
-
Choice of Base: Strong, sterically unhindered bases can promote the abstraction of the alpha-proton, facilitating racemization. The use of tertiary amine bases like diisopropylethylamine (DIPEA) is common, but their concentration and type should be carefully considered.
-
Activating Reagent: Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are known to cause significant racemization when used alone. This is due to the formation of a highly reactive O-acylisourea intermediate that readily cyclizes to the oxazolone.
Q3: What are the most effective general strategies to minimize racemization?
The most effective strategy to prevent racemization is to use an activating agent that incorporates a racemization-suppressing additive. These additives react with the activated amino acid to form an intermediate that is less prone to cyclization into an oxazolone. Key strategies include:
-
Use of Additives: Formulations containing additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are highly effective. These additives form active esters that are more stable and less susceptible to racemization than the O-acylisourea intermediate formed with carbodiimides alone.
-
Modern Coupling Reagents: Utilizing modern phosphonium (e.g., BOP, PyBOP) or aminium/uronium salts (e.g., HBTU, HATU, COMU) is highly recommended. These reagents are pre-formulated with a racemization-suppressing moiety (like HOBt or its derivatives) and offer high coupling efficiency with minimal racemization risk.
-
Controlled Conditions: Performing the activation and coupling at reduced temperatures (e.g., 0 °C) and minimizing the time between activation and coupling can significantly reduce the extent of racemization.
Troubleshooting Guide
Problem: My final peptide product shows low purity with peaks corresponding to diastereomers.
This is a classic sign of racemization having occurred during one or more coupling steps.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | If using a carbodiimide (DIC/DCC) alone, switch to a formulation that includes an additive (e.g., DIC/OxymaPure) or use a modern aminium/uronium coupling reagent like HBTU, HATU, or COMU. |
| Prolonged Pre-activation Time | Reduce the pre-activation time to the minimum required. Ideally, the activated amino acid should be added to the resin immediately after it is formed. For sensitive amino acids, consider in-situ activation where all components are mixed together. |
| Excessive Base | Use the minimum amount of base required for the reaction. Typically, 2 equivalents of a non-nucleophilic base like DIPEA are sufficient. For particularly sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM). |
| Elevated Temperature | Perform the activation and coupling steps at a reduced temperature, such as 0 °C, especially for amino acids known to be prone to racemization. |
Quantitative Data on Coupling Reagents
The choice of coupling reagent has a significant impact on the degree of racemization. The table below summarizes the relative performance of common reagents.
| Coupling Method | Racemization Risk | Key Characteristics |
| DIC / HOBt | Low | A classic and cost-effective combination. HOBt acts as a racemization suppressant by forming an active ester. |
| DIC / OxymaPure | Very Low | OxymaPure is considered a superior alternative to HOBt, offering better suppression of racemization and improved safety. |
| HBTU / DIPEA | Low | A widely used aminium salt. Fast and efficient, with a low risk of racemization due to the built-in HOBt moiety. |
| HATU / DIPEA | Very Low | Similar to HBTU but more reactive, making it suitable for difficult couplings. Offers excellent racemization suppression. |
| COMU / DIPEA | Extremely Low | A third-generation uronium reagent based on OxymaPure. Known for high efficiency and one of the lowest risks of racemization. |
| DIC alone | Very High | Not recommended for enantiomerically pure amino acids due to the high propensity for oxazolone formation. |
Visualizing the Mechanisms and Workflows
Mechanism of Racemization via Oxazolone Formation
The primary pathway for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. The diagram below illustrates this process.
Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.
Troubleshooting Workflow for Racemization Issues
When diastereomers are detected, a systematic approach can help identify the cause.
Caption: A logical workflow for troubleshooting racemization in peptide synthesis.
Detailed Experimental Protocol: Low-Racemization Coupling using COMU
This protocol outlines a method for coupling Fmoc-L-Phe-OH that minimizes the risk of racemization.
Materials:
-
Fmoc-L-Phe-OH (1.0 eq)
-
COMU (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Peptide-resin with free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Preparation: In a clean reaction vessel, dissolve Fmoc-L-Phe-OH (1.0 eq) and COMU (1.0 eq) in a minimal amount of DMF.
-
Activation: Add DIPEA (2.0 eq) to the amino acid/COMU solution. The solution will typically change color (e.g., to yellow), indicating the formation of the active ester. Allow the activation to proceed for 1-2 minutes at room temperature.
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 45-60 minutes. The reaction progress can be monitored using a qualitative test like the Kaiser test to check for the disappearance of the free primary amine.
-
Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction vessel and wash the resin extensively with DMF to remove any excess reagents and byproducts.
-
Proceed: The resin is now ready for the next deprotection and coupling cycle.
Note: For particularly sensitive couplings, this entire procedure can be performed at 0 °C to further suppress any potential for racemization.
Technical Support Center: Optimizing Fmoc-DL-Phe-OH Coupling
Welcome to the technical support center for optimizing solvent conditions for Fmoc-DL-Phe-OH coupling. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the standard recommended solvents for this compound coupling?
A1: The most commonly used solvents for Fmoc solid-phase peptide synthesis (SPPS) are polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[1][2][3] Dichloromethane (DCM) is also frequently used, particularly for resin swelling.[1][4][5] NMP is often considered a better solvent than DMF for improving coupling yields due to its higher polarity and ability to efficiently solvate the peptide resin.[1] However, DMF is a more economical option.[1] It's crucial to use high-purity, anhydrous solvents to prevent side reactions like hydrolysis.[4][5]
Q2: My this compound is not dissolving properly in the coupling solvent. What should I do?
A2: Poor solubility of Fmoc-amino acids can lead to incomplete coupling. If you are experiencing solubility issues with this compound, consider the following:
-
Switch to a stronger solvent: NMP generally has better solvating properties than DMF.[1]
-
Use a solvent mixture: Adding a co-solvent like dimethyl sulfoxide (DMSO) can enhance solubility.[1] However, be aware that DMSO can complicate solvent removal.
-
Pre-activation: Activating the this compound with your coupling reagent in a small amount of solvent before adding it to the resin can improve dissolution.[4][5]
-
Sonication: Gently sonicating the solution can help dissolve the amino acid.
-
Slightly elevated temperature: For difficult couplings, performing the reaction at a moderately elevated temperature (e.g., 40°C) can improve solubility and reaction kinetics.[2]
Q3: I'm observing slow or incomplete coupling. Can changing the solvent help?
A3: Yes, the solvent choice is critical for coupling efficiency. Incomplete coupling can be caused by poor resin swelling, aggregation of the growing peptide chain, or low-quality reagents.[4][5] To address this:
-
Ensure adequate resin swelling: Pre-swell the resin in DCM or the coupling solvent for at least 30 minutes before the first coupling step.[4][5]
-
Switch to NMP: NMP is known to improve coupling yields, especially for difficult sequences, due to its superior solvating power.[1]
-
Use "Magic Mixtures": For severe aggregation, solvent mixtures containing chaotropic salts or nonionic detergents can be employed.[6] A common example is a mixture of DMF and DMSO.[1]
-
Perform a double coupling: If incomplete coupling is detected (e.g., via a positive Kaiser test), repeating the coupling step with fresh reagents is a reliable solution.[4][5][7]
Q4: How can I minimize peptide aggregation during the coupling of this compound?
A4: Aggregation of the peptide chain on the resin can block reactive sites and hinder coupling. Phenylalanine is a hydrophobic residue that can contribute to this issue. To mitigate aggregation:
-
Use NMP or solvent mixtures: NMP is better at solvating peptide chains than DMF.[1] Mixtures containing DMSO are also effective at disrupting secondary structures that lead to aggregation.[1][6]
-
Elevate the temperature: Performing the coupling at a higher temperature can help break up aggregates.[2][6]
-
Incorporate chaotropic agents: Adding salts like LiCl to the coupling solvent can disrupt hydrogen bonding and reduce aggregation.
Q5: What is the impact of solvent choice on the racemization of DL-phenylalanine during coupling?
A5: While the use of a urethane protecting group like Fmoc generally minimizes racemization, the choice of coupling reagents and solvent can still have an impact.[8] Racemization can occur during the activation step.[6] To minimize racemization:
-
Avoid excessive pre-activation times. [9]
-
Use coupling additives: Reagents like HOBt or OxymaPure are known to suppress racemization.[6]
-
Choose appropriate bases: A non-nucleophilic base like DIPEA is crucial.[9] The choice of base can be more critical than the solvent in controlling racemization.
Q6: Are there "greener" solvent alternatives to DMF and NMP?
A6: Yes, due to the reproductive toxicity of DMF and NMP, there is a significant effort to find safer, more environmentally friendly alternatives.[3][10] Some promising green solvents for SPPS include:
-
2-Methyltetrahydrofuran (2-MeTHF): Has shown good performance in terms of purity and low racemization potential.[11]
-
Cyclopentyl methyl ether (CPME): Another greener alternative with lower toxicity than DMF or NMP.[11]
-
N-Butylpyrrolidone (NBP): A non-toxic and biodegradable alternative that performs on par with DMF in some syntheses.[12]
-
Solvent Mixtures: Binary mixtures like DMSO/ethyl acetate (EtOAc) or N-formylmorpholine (NFM)/anisole have been developed to offer greener options with adjustable polarity.[10][13]
Troubleshooting Guides
Problem: Low Coupling Efficiency
Symptoms:
-
A positive Kaiser test after the coupling step, indicating unreacted primary amines.[7]
-
Appearance of deletion sequences (peptide minus one or more amino acids) in the final product upon analysis by HPLC or mass spectrometry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Problem: Peptide Aggregation
Symptoms:
-
Slow or incomplete coupling reactions, especially as the peptide chain elongates.
-
Resin clumping or poor swelling.
-
Difficulty in washing the resin.
Troubleshooting Workflow:
Caption: Decision tree for addressing peptide aggregation.
Data Presentation
Table 1: Properties of Common Solvents in SPPS
| Solvent | Abbreviation | Polarity | Boiling Point (°C) | Key Characteristics & Issues |
| N,N-Dimethylformamide | DMF | High | 153 | Good general-purpose solvent, but can decompose to form dimethylamine, which can cause premature Fmoc deprotection.[1] Classified as a reproductive toxin.[10] |
| N-Methylpyrrolidone | NMP | High | 202 | Excellent solvating properties, often better than DMF for difficult couplings and reducing aggregation.[1] Also classified as a reproductive toxin.[3] |
| Dichloromethane | DCM | Medium | 40 | Good for resin swelling, but a poor solvent for growing peptide chains.[1] Can react with piperidine.[1] Considered a hazardous chemical.[2] |
| 2-Methyltetrahydrofuran | 2-MeTHF | Medium | 80 | A greener alternative to DMF and DCM with good solubility for many Fmoc-amino acids.[2][11] |
| N-Butylpyrrolidone | NBP | High | 243 | A non-toxic, biodegradable alternative to NMP with comparable performance in peptide synthesis.[12] |
Table 2: Solubility of Representative Fmoc-Amino Acids in Different Solvents (0.2 M)
| Fmoc-Amino Acid | DMF | NMP | 2-MeTHF | Anisole/NOP (75:25) |
| Fmoc-Gly-OH | Soluble | Soluble | Soluble | Soluble |
| Fmoc-Phe-OH | Soluble | Soluble | Soluble | Soluble |
| Fmoc-Gln(Trt)-OH | Soluble | Soluble | Soluble | Soluble |
| Fmoc-Asn(Trt)-OH | Soluble | Soluble | Partially Soluble (0.1M)[2] | Soluble |
| Fmoc-Val-OH | Soluble | Soluble | Soluble | Soluble |
| Data synthesized from multiple sources indicating general solubility trends. Specific solubility can vary based on purity and specific conditions.[2][14][15] |
Experimental Protocols
Standard Protocol for this compound Coupling (Manual SPPS)
This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation and Swelling:
-
Place the resin in a reaction vessel.
-
Drain the DCM and wash the resin 3-5 times with DMF to prepare for the coupling reaction.
2. Fmoc Deprotection (if applicable):
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Kaiser Test (Confirmation of Free Amine):
-
Take a small sample of resin beads (1-2 mg).
-
Wash the beads with ethanol.
-
Add 2-3 drops each of ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine.
-
Heat at 100-120°C for 3-5 minutes.[7]
-
A dark blue/purple color in the beads and/or solution indicates the presence of free primary amines (a positive result), meaning the deprotection was successful and coupling can proceed.[7]
4. Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF or NMP.
-
Add a non-nucleophilic base (e.g., DIPEA, 6-10 equivalents) to the solution.[9]
5. Coupling Reaction:
-
Add the activated this compound solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, the reaction time can be extended or the temperature can be raised.
-
After the reaction, drain the coupling solution.
6. Washing:
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Perform a final wash with DCM and/or isopropanol before drying or proceeding to the next step.
7. Post-Coupling Kaiser Test:
-
Perform a Kaiser test as described in step 3.
-
A negative result (yellow or colorless beads) indicates complete coupling.[7] If the test is positive, a double coupling (repeating steps 4-6) is recommended.[4][5]
Workflow Diagram
Caption: General workflow for an Fmoc-SPPS coupling cycle.
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. kilobio.com [kilobio.com]
- 5. kilobio.com [kilobio.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. biotage.com [biotage.com]
- 12. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 13. Green solvent mixture for ultrasound-assisted solid-phase peptide synthesis: a fast and versatile method and its applications in flow and natural product synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Kaiser test troubleshooting for incomplete Fmoc-DL-Phe-OH coupling
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with incomplete Fmoc-DL-Phe-OH coupling during solid-phase peptide synthesis (SPPS), as indicated by a positive Kaiser test.
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and how does it work?
The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin support during SPPS.[1][2] A positive result, indicated by an intense blue or purple color, signifies the presence of unreacted amino groups, suggesting that the preceding coupling reaction was incomplete.[1][3] A negative result, where the beads and solution remain yellow or colorless, indicates a successful coupling.[4]
Q2: I have a positive Kaiser test after coupling this compound. What are the primary reasons for this incomplete coupling?
Incomplete coupling of this compound can stem from several factors:
-
Steric Hindrance: Phenylalanine possesses a bulky side chain, which can sterically hinder the approach of the activated amino acid to the free amine on the growing peptide chain.[5]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) and aggregate, making the N-terminal amine inaccessible for coupling.[6][7] This is particularly common for hydrophobic sequences.[6]
-
Suboptimal Activation: Insufficient activation of the this compound carboxylic acid group can lead to a slow or incomplete reaction.[8][9]
-
Reagent Quality and Handling: Degradation of coupling reagents, amino acids, or the presence of moisture can significantly reduce coupling efficiency.[8][9]
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reaction sites.[8][9]
Q3: My Kaiser test is positive. What is the immediate next step?
If the Kaiser test indicates incomplete coupling, the recommended immediate action is to perform a second coupling (recoupling) of the same amino acid.[8][10] This will often drive the reaction to completion. If the test remains positive after a second coupling, further troubleshooting is necessary.
Q4: What should I do if the Kaiser test is still positive after a second coupling?
A persistently positive Kaiser test suggests a more significant issue. Consider the following actions:
-
Change Coupling Reagents: Switch to a more potent coupling reagent.[3] For example, if you are using a carbodiimide-based activator like DIC, consider switching to a uronium/aminium salt like HATU or HBTU.[3][10]
-
Alter the Solvent System: If peptide aggregation is suspected, changing the solvent may help.[10] Solvents like N-methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can help disrupt secondary structures.[6][10]
-
Capping: To prevent the formation of deletion peptides, any unreacted amines should be "capped" by acetylation.[10][11] This is typically done using acetic anhydride. Capping permanently blocks these unreacted sites from further chain elongation.
Q5: Can the Kaiser test give false positive or false negative results?
Yes, the Kaiser test can be misleading under certain conditions:
-
False Positives:
-
Inefficient Washing: Residual basic reagents, such as piperidine from the Fmoc deprotection step, can lead to a false positive result.[12]
-
Excessive Heating: Overheating during the test can cause the Fmoc protecting group to be prematurely removed, exposing a primary amine and giving a false positive.[3][10]
-
Resin Degradation: Some resin types, particularly PEG-based resins, can be susceptible to damage, which may expose amine-like functionalities.[12]
-
-
False Negatives:
Troubleshooting Guide: Positive Kaiser Test for this compound Coupling
This decision tree illustrates a logical workflow for troubleshooting a positive Kaiser test result after the initial coupling of this compound.
Caption: Troubleshooting workflow for a positive Kaiser test.
Experimental Protocols
Standard Kaiser Test Protocol
This protocol is a widely accepted method for the qualitative determination of free primary amines in SPPS.[1][13]
Reagents:
| Reagent | Preparation |
| Solution A | 5 g ninhydrin in 100 mL ethanol. |
| Solution B | 80 g phenol in 20 mL ethanol. |
| Solution C | 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine. |
Procedure:
-
Collect a small sample of resin beads (approximately 10-15 beads) from the reaction vessel.[1]
-
Place the beads into a small glass test tube.
-
Thoroughly wash the resin beads with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Color of Beads and Solution | Interpretation | Recommended Action |
| Intense Blue/Purple | Positive result: Incomplete coupling.[13] | Recouple the amino acid. |
| Yellow/Colorless | Negative result: Complete coupling.[13] | Proceed with the next deprotection step. |
| Faint Blue/Green | Nearly complete coupling.[10][11] | Consider extending the coupling time or proceeding to capping. |
Kaiser Test Reaction Mechanism
The following diagram illustrates the chemical reaction between a primary amine and ninhydrin that results in the characteristic blue "Ruhemann's purple".
Caption: Simplified reaction scheme of the Kaiser test.
References
- 1. peptide.com [peptide.com]
- 2. Peptide Synthesis [en.bio-protocol.org]
- 3. chempep.com [chempep.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. books.rsc.org [books.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kilobio.com [kilobio.com]
- 9. kilobio.com [kilobio.com]
- 10. peptide.com [peptide.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Fmoc-DL-Phe-OH Impurities
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to impurities in Fmoc-DL-Phe-OH starting material used in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in this compound and how do they arise?
A1: Impurities in Fmoc-protected amino acids typically arise from side reactions during the manufacturing process, specifically the attachment of the Fmoc group, or from degradation during storage.[1] Key impurities include:
-
Fmoc-Dipeptides (e.g., Fmoc-Phe-Phe-OH): These form when the reagent used to introduce the Fmoc group reacts with an already formed Fmoc-amino acid.[1][2]
-
Free Amino Acids (H-Phe-OH): Result from incomplete protection during synthesis or premature deprotection (shedding of the Fmoc group) during storage due to factors like humidity or temperature.[1]
-
β-Alanyl Impurities: These are generated from the ring-opening and rearrangement of Fmoc-OSu, a common reagent used for introducing the Fmoc group.
-
Acetic Acid and Ethyl Acetate: These are residual solvents from the manufacturing process. Acetic acid can also form over time from the hydrolysis of ethyl acetate.[2]
-
Enantiomeric Impurities: For a DL-racemic mixture, this refers to an incorrect ratio of D- and L-isomers. For stereospecific synthesis (using only D or L), the presence of the opposite enantiomer is a critical impurity.[3]
Q2: My peptide synthesis resulted in a high percentage of truncated sequences. What is the likely cause?
A2: A high level of truncated peptide sequences is often caused by chain termination events during synthesis. The most probable culprit in your Fmoc-amino acid starting material is acetic acid .[2] Even trace amounts of acetic acid can have a significant impact because it is highly reactive and has a low molecular weight. For example, a 0.1% contamination of acetic acid by weight can correspond to a 1 mol% contamination, which can lead to up to 5% chain termination in a single coupling cycle when a 5-fold reagent excess is used.[2]
Q3: Mass spectrometry of my crude peptide shows a peak corresponding to a double insertion of phenylalanine. What went wrong?
A3: A double insertion of the target amino acid is typically caused by two main impurities in the Fmoc-Phe-OH starting material:
-
Fmoc-Phe-Phe-OH Dipeptides: If this dipeptide impurity is present, it will be incorporated into the growing peptide chain as a single unit, resulting in a double insertion.[2]
-
Free Phenylalanine (H-Phe-OH): The presence of the unprotected amino acid can also lead to multiple additions into the peptide chain.[4]
Q4: My final peptide is extremely difficult to purify, with closely eluting peaks on reverse-phase HPLC. Could this be related to my starting material?
A4: Yes, this is a classic sign of diastereomeric impurities. This occurs when your intended peptide sequence is contaminated with versions containing one or more amino acids of the opposite stereochemistry (e.g., a D-amino acid in an L-peptide). Standard reverse-phase HPLC often struggles to separate these closely related species.[5] This issue arises from using starting materials with insufficient enantiomeric purity. Rigorous quality control, including chiral HPLC, is necessary to assess the enantiomeric excess of your Fmoc-amino acids.[3]
Q5: How can I detect and quantify these impurities before starting my synthesis?
A5: A multi-faceted analytical approach is crucial for accurate characterization of your this compound.[5]
-
Reverse-Phase HPLC (RP-HPLC): Effective for determining overall purity and detecting impurities like dipeptides and β-alanyl species.[5]
-
Chiral HPLC: Essential for determining the enantiomeric purity (the ratio of D and L isomers).[3]
-
Gas Chromatography (GC): A quantitative method used to determine the content of free amino acids.[2]
-
Specialized Assays: Detecting and quantifying acetic acid is challenging as it is often invisible to standard HPLC with UV detection.[2] Specialized quantitative methods, often proprietary to the manufacturer, are required. It is critical to rely on the supplier's Certificate of Analysis for this specification.
Data Presentation
Table 1: Common Impurities in Fmoc-Amino Acids and Recommended Specification Limits
| Impurity Type | Common Source | Impact on Peptide Synthesis | Recommended Limit |
| HPLC Purity | Synthesis Byproducts | General low quality, difficult purification | ≥ 99.0%[2] |
| Enantiomeric Purity | Incomplete Resolution | Diastereomeric peptide impurities | ≥ 99.8%[2] |
| Dipeptides | Fmoc Reagent Side Reaction | Double insertion of amino acid | ≤ 0.1%[2] |
| β-Alanyl Species | Fmoc Reagent Rearrangement | Insertion of incorrect amino acid | ≤ 0.1%[2] |
| Free Amino Acid | Incomplete Protection/Degradation | Deletion or multiple insertions | ≤ 0.2%[2] |
| Acetate Content | Residual Solvent/Hydrolysis | Chain termination (truncation) | ≤ 0.02%[2] |
| Ethyl Acetate | Residual Solvent | Source of future acetate formation | ≤ 0.5% |
Table 2: Effect of Starting Material Purity on Overall Peptide Yield
This table illustrates the significant impact of minor improvements in the purity of each amino acid building block on the final yield of the target peptide, especially for longer sequences.
| Peptide Length | Step-wise Yield (99.0% Purity AA) | Overall Yield | Step-wise Yield (99.5% Purity AA) | Overall Yield |
| 10-mer | 99.0% | 90.4% | 99.5% | 95.1% |
| 20-mer | 99.0% | 81.8% | 99.5% | 90.5% |
| 40-mer | 99.0% | 66.9% | 99.5% | 81.8% |
| 60-mer | 99.0% | 54.7% | 99.5% | 74.0% |
| Data adapted from theoretical yield calculations based on step-wise efficiency.[2] |
Visualized Workflows & Protocols
Caption: Troubleshooting workflow for SPPS issues linked to starting material.
Caption: Quality control decision tree for new this compound batches.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This method is fundamental for assessing the purity of this compound and detecting related impurities like dipeptides.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute compounds based on hydrophobicity. A typical gradient might be 30-95% B over 20 minutes. This should be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. Identify impurity peaks by comparing retention times with known standards if available.
Protocol 2: Purification of this compound by Recrystallization
If starting material purity is found to be insufficient, recrystallization can be an effective method to improve it. A study demonstrated that purifying Fmoc-amino acids prior to synthesis increased the final crude peptide purity by over 15%.[6] This generic protocol is based on a method for Fmoc-Phe-OH.[7]
-
Materials: this compound (100 g), Toluene (600 mL), reaction flask, heating mantle, stirring mechanism, filtration apparatus.
-
Procedure:
-
Charge the this compound (100 g) into the reaction flask.
-
Add Toluene (600 mL).
-
Begin stirring and raise the temperature of the mixture to 50°C.
-
Maintain the temperature and stirring for 1 hour to ensure complete dissolution.
-
Slowly cool the mixture down to room temperature (e.g., 30±5°C).
-
Continue stirring for approximately 2 hours to allow for crystal formation.
-
Filter the resulting slurry to collect the crystals.
-
Wash the collected wet cake with a small amount of cold Toluene.
-
Dry the purified crystals under vacuum at 50°C until a constant weight is achieved.
-
-
Verification: Re-analyze the purified material using the HPLC method in Protocol 1 to confirm the purity has increased.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ajpamc.com [ajpamc.com]
- 7. ajpamc.com [ajpamc.com]
Technical Support Center: Fmoc-DL-Phe-OH Quality and Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Fmoc-DL-Phe-OH quality on final peptide purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they affect my peptide synthesis?
A1: The quality of your this compound can significantly impact the purity of your final peptide. Several common impurities can arise during the manufacturing or storage of the Fmoc-amino acid, leading to predictable side reactions during solid-phase peptide synthesis (SPPS).[1][2]
-
Fmoc-dipeptides (Fmoc-Phe-Phe-OH): These impurities can lead to the insertion of an extra amino acid residue into your peptide sequence.[1] They are often formed during the synthesis of the Fmoc-amino acid itself.[1]
-
Free Amino Acid (H-Phe-OH): The presence of unprotected phenylalanine can lead to the formation of deletion sequences where a phenylalanine residue is missing from the final peptide.[1] It can also destabilize the Fmoc group on other amino acids.
-
β-Alanyl Impurities: These can be introduced during the synthesis of the Fmoc group and can lead to the incorporation of a β-alanine residue into your peptide chain.[2]
-
Acetic Acid: Even trace amounts of acetic acid can act as a capping agent, leading to chain termination and truncated peptide sequences.[2] This impurity often originates from the use of ethyl acetate during the preparation and crystallization of the Fmoc-amino acid.
-
Enantiomeric Impurities (Fmoc-L-Phe-OH): For syntheses requiring the D-enantiomer, the presence of the L-enantiomer will result in diastereomeric peptide impurities, which can be difficult to separate and may impact the biological activity of the final peptide. Standard HPLC methods may not detect these impurities in the starting material.
Q2: My peptide synthesis resulted in a low yield. Could the quality of my this compound be the cause?
A2: Yes, low peptide yield is a common issue that can be linked to the quality of the Fmoc-amino acids used.[3] Impurities in your this compound can lead to incomplete coupling reactions or premature chain termination, both of which will reduce the overall yield of your target peptide.[3] For instance, acetic acid contamination can cause chain termination, while free amino acids can interfere with coupling efficiency.[2]
Q3: I'm observing unexpected peaks in my HPLC analysis of the crude peptide. How can I determine if these are related to my this compound?
A3: Unexpected peaks in your HPLC chromatogram are often indicative of impurities in your final peptide product, which can stem from the quality of your starting materials.[3] If you suspect your this compound is the source, consider the following:
-
Deletion Sequences (-Phe): A peak corresponding to the mass of your target peptide minus the mass of a phenylalanine residue may indicate the presence of free H-Phe-OH in your starting material.[1]
-
Insertion Sequences (+Phe): A peak with a mass corresponding to your target peptide plus an additional phenylalanine residue could be caused by Fmoc-Phe-Phe-OH dipeptide impurities.[1]
-
Truncated Sequences: Peaks corresponding to shorter peptide fragments may be a result of chain termination caused by impurities like acetic acid.[2]
To confirm, it is recommended to analyze a new batch of high-purity this compound in a parallel synthesis for comparison.
Q4: How can I assess the quality of my this compound before starting my synthesis?
A4: A comprehensive quality assessment of your this compound is crucial for a successful peptide synthesis. While a supplier's Certificate of Analysis (CoA) is a good starting point, independent verification is recommended. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the overall purity and identify the presence of dipeptide or other related impurities.
-
Mass Spectrometry (MS): To confirm the identity of the main component and any detected impurities.
-
Chiral Gas Chromatography (GC) or Chiral HPLC: To determine the enantiomeric purity and quantify the amount of the unwanted L-enantiomer.[2]
-
Gas Chromatography (GC): Can be used to quantify the presence of free amino acids.
Troubleshooting Guide
This guide provides solutions to common problems encountered during peptide synthesis that may be related to this compound quality.
| Problem | Potential Cause (Related to this compound) | Recommended Solution |
| Low Peptide Yield | Incomplete coupling due to poor quality this compound.[3] Chain termination from impurities like acetic acid.[2] | Use high-purity this compound (≥99%).[3] Perform a double coupling for the problematic residue.[3] Ensure the absence of chain-terminating impurities by sourcing from a reputable supplier with stringent quality control. |
| Unexpected Peaks in HPLC | Presence of deletion or insertion sequences due to free amino acid or dipeptide impurities.[1] Diastereomeric impurities from enantiomeric contamination. | Analyze the starting material for common impurities. Use this compound with a high enantiomeric excess (≥99.8%).[4] Optimize HPLC purification methods to separate diastereomers if present. |
| Incomplete Coupling | Degraded or impure this compound.[3] | Use fresh, high-purity this compound.[3] Ensure proper storage conditions (cool, dry, and dark) to prevent degradation.[3] |
| Resin Clogging | While less common, very poor quality starting material with insoluble impurities could contribute to this issue. | Ensure complete dissolution of the this compound in the synthesis solvent before adding it to the resin. |
Data on Impurity Impact
The use of high-purity starting materials has a direct and significant impact on the final crude peptide purity, which in turn affects the final yield after purification.
Table 1: Impact of Fmoc-Amino Acid Purity on Crude Peptide Purity
| Fmoc-Amino Acid Quality | Initial Impurity Level | Final Crude Peptide Purity | Purity Increase |
| Commercial Grade | ~26% | 53.49% | N/A |
| Purified | ~10% | 68.08% | >15% |
Data adapted from a study on the synthesis of Glucagon, demonstrating the general principle of how starting material purity affects the outcome.[5][6]
Table 2: Recommended Purity Specifications for Fmoc-Amino Acids
| Parameter | Recommended Specification | Reasoning |
| HPLC Purity | ≥ 99.0% | Minimizes the incorporation of unknown impurities.[4] |
| Enantiomeric Purity | ≥ 99.8% | Reduces the formation of difficult-to-separate diastereomeric peptides.[4] |
| Dipeptide Content | ≤ 0.1% | Prevents insertion sequences.[4] |
| Free Amino Acid | ≤ 0.2% | Avoids deletion sequences.[4] |
| Acetic Acid | ≤ 0.02% | Minimizes chain termination.[2][4] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 6 minutes each time to remove the Fmoc protecting group from the growing peptide chain.[7]
-
Washing: Wash the resin thoroughly with DMF (at least 6 times) to remove residual piperidine and byproducts.[7]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU (2.85 equivalents) in DMF. Add a base like DIEA (6 equivalents) and allow to pre-activate for 1 minute.[3]
-
Coupling: Add the activated this compound solution to the resin and allow the reaction to proceed for 40 minutes to 2 hours at room temperature.[7]
-
Washing: Wash the resin with DMF (at least 4 times) to remove excess reagents.[7]
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.[3]
Protocol 2: Quality Assessment of this compound by RP-HPLC
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent such as acetonitrile/water.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is typically used.
-
Detection: Monitor the elution profile at a wavelength of 265 nm or 301 nm, where the Fmoc group has strong absorbance.
-
Analysis: Integrate the peak areas to determine the percentage purity of the this compound. Identify and quantify any impurity peaks.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Troubleshooting Logic for Peptide Impurities.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kilobio.com [kilobio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ajpamc.com [ajpamc.com]
- 6. ajpamc.com [ajpamc.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of Fmoc-DL-Phe-OH and Boc-DL-Phe-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for amino acids is a foundational decision that dictates the entire synthetic strategy. This guide provides an objective, data-driven comparison of Fmoc-DL-Phe-OH and Boc-DL-Phe-OH, two derivatives of the racemic amino acid phenylalanine, detailing their performance, underlying chemical principles, and experimental protocols.
Core Chemical Strategies: A Tale of Two Protecting Groups
The primary distinction between the Fmoc and Boc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the conditions required for its removal during the stepwise elongation of the peptide chain in Solid-Phase Peptide Synthesis (SPPS).
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This modern approach utilizes the base-labile Fmoc group. Its removal is achieved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[][2] This mildness is a key advantage, especially for peptides containing acid-sensitive residues.[3] The side-chain protecting groups used in this strategy are typically acid-labile (e.g., tBu, Trt), allowing for their removal simultaneously with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[][4] This creates a truly orthogonal protection scheme, where the Nα- and side-chain protecting groups can be removed without affecting each other.[5][6]
Boc (tert-butyloxycarbonyl) Strategy: As the classic method for SPPS, this strategy employs the acid-labile Boc group for temporary Nα-protection.[][7] The Boc group is removed by treatment with a moderate acid, such as TFA in dichloromethane (DCM).[8][9] Side-chain protecting groups (e.g., Bzl) are designed to be stable to these conditions and are only removed at the final step with a very strong acid, such as hydrogen fluoride (HF).[6][10] This is considered a "quasi-orthogonal" system because both protecting groups are acid-labile, relying on different acid strengths for selective removal.[11]
Performance and Application Comparison
The choice between this compound and Boc-DL-Phe-OH significantly impacts synthesis efficiency, peptide purity, and suitability for specific applications. The Fmoc strategy has become the mainstream choice for many applications due to its operational simplicity and milder conditions.[][4] However, the Boc strategy remains highly relevant, particularly for the synthesis of long or aggregation-prone peptides.[][10]
Data Presentation: Quantitative Comparison
| Parameter | Fmoc Strategy (this compound) | Boc Strategy (Boc-DL-Phe-OH) | Citations |
| Nα-Protection Group | 9-fluorenylmethyloxycarbonyl | tert-butyloxycarbonyl | [][7] |
| Deprotection Condition | Mild Base (e.g., 20% Piperidine in DMF) | Moderate Acid (e.g., 50% TFA in DCM) | [2][9][12] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong-acid-labile (e.g., Bzl, Tos) | [][6] |
| Final Cleavage | Strong Acid (e.g., 95% TFA with scavengers) | Very Strong Acid (e.g., HF, TFMSA) | [6] |
| Orthogonality | Fully Orthogonal | Quasi-Orthogonal | [6][11] |
| Compatibility | Excellent for acid-sensitive residues (e.g., Trp, phosphoserine). | Favorable for hydrophobic or aggregation-prone sequences. May cause issues with acid-sensitive modifications. | [][3][10] |
| Automation | Easily automated due to non-corrosive reagents and UV-monitoring of Fmoc cleavage. | Automation is more complex due to the use of corrosive acids like TFA in every cycle. | [13] |
| Common Coupling Reagents | High-efficiency reagents like HATU, HBTU. | Traditionally DCC/HOBt; compatible with modern reagents as well. | [] |
Mandatory Visualizations
The following diagrams illustrate the core workflows and chemical logic underpinning the Fmoc and Boc peptide synthesis strategies.
Caption: A diagram of the cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: A diagram of the cyclical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The principle of orthogonal vs. quasi-orthogonal protection in Fmoc and Boc strategies.
Experimental Protocols
The following are generalized protocols for key steps in SPPS using this compound and Boc-DL-Phe-OH. These may require optimization based on the specific peptide sequence and resin.
Protocol 1: Standard Fmoc-SPPS Deprotection and Coupling Cycle
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[2]
-
Fmoc Deprotection:
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine. A colorimetric test (e.g., Kaiser test) can confirm the presence of a free primary amine.[5]
-
Amino Acid Coupling:
-
Dissolve this compound (3-5 equivalents), a coupling agent like HBTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.
-
Add the activation mixture to the washed resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor coupling completion (e.g., with a Kaiser test).
-
-
Final Wash: Wash the resin with DMF (3 times) followed by DCM (3 times) and dry. The resin is now ready for the next cycle.
Protocol 2: Standard Boc-SPPS Deprotection and Coupling Cycle
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[12]
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIPEA in DCM (3 times for 2 minutes each) to neutralize the protonated N-terminus.[12]
-
Wash again with DCM (3-5 times).
-
-
Amino Acid Coupling:
-
Dissolve Boc-DL-Phe-OH (3-5 eq.) and an activating agent like HOBt (3-5 eq.) in DMF or DCM.
-
Add a coupling reagent such as DCC (3-5 eq.) to the amino acid solution and allow it to pre-activate for 10-15 minutes.
-
Add the activated mixture to the neutralized resin and agitate for 2-4 hours.
-
-
Final Wash: Wash the resin with DMF (3 times) and DCM (3 times). The resin is ready for the next cycle.
Conclusion and Recommendations
The choice between this compound and Boc-DL-Phe-OH is a critical decision that hinges on the specific goals of the synthesis.
-
This compound is the preferred choice for most modern applications, including the synthesis of peptides with acid-sensitive modifications, due to its mild deprotection conditions, high efficiency, and ease of automation.[][4][13] It is part of a truly orthogonal scheme, which simplifies the synthesis of complex peptides.[5]
-
Boc-DL-Phe-OH remains a robust and valuable option, particularly for synthesizing long, difficult, or hydrophobic sequences where aggregation can be an issue during Fmoc-SPPS.[] The repetitive protonation of the N-terminus in the Boc deprotection step can help disrupt secondary structures and improve solvation. However, the use of harsh acids (TFA in every cycle and HF for final cleavage) requires specialized equipment and can be detrimental to sensitive peptides.[3][10]
For drug development and general research, the Fmoc strategy offers greater versatility and safety. However, for specific challenging sequences, the classical Boc strategy provides a powerful alternative that can lead to a more successful outcome. A careful evaluation of the target peptide's properties should always guide the selection of the synthetic strategy.
References
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. peptide.com [peptide.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Purity Analysis of Fmoc-DL-Phe-OH by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and peptide synthesis. The use of N-α-Fmoc-protected amino acids as building blocks necessitates rigorous quality control to prevent the incorporation of undesired stereoisomers, which can have significant impacts on the biological activity and safety of the final peptide. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of Fmoc-DL-Phe-OH, offering experimental data and detailed protocols to aid in method selection and implementation.
The separation of enantiomers is most commonly achieved through the use of Chiral Stationary Phases (CSPs) in HPLC.[1] A variety of CSPs are commercially available, with polysaccharide-based, Cinchona alkaloid-based, and macrocyclic glycopeptide-based columns being among the most successful for the resolution of Fmoc-amino acids.[2][3] The choice of CSP, coupled with the optimization of the mobile phase, is paramount for achieving baseline separation of the D- and L-enantiomers of Fmoc-Phe-OH.
Comparative Performance of Chiral Stationary Phases
The selection of an appropriate CSP is the most critical factor in developing a successful chiral separation method. Below is a comparison of different CSPs used for the analysis of Fmoc-amino acids, including Fmoc-Phe-OH. The data highlights the performance of polysaccharide, Cinchona alkaloid, and macrocyclic glycopeptide-based columns under various conditions.
Table 1: Performance Comparison of Various CSPs for the Chiral Separation of Fmoc-Amino Acids
| Chiral Stationary Phase (CSP) | CSP Type | Mobile Phase | Fmoc-Phe-OH Resolution (Rs) | Key Advantages |
| Lux Cellulose-1 | Polysaccharide | ACN/0.1% TFA | >1.5[2] | Broad applicability for Fmoc-amino acids.[2] |
| Lux Cellulose-2 | Polysaccharide | ACN/0.1% TFA | >1.5[2] | High success rate for resolving a wide range of Fmoc-amino acids.[2] |
| CHIRALPAK IA | Polysaccharide | Varies | High (Rs > 7.4)[4] | Excellent recognition for Fmoc-Phe derivatives.[4] |
| CHIRALPAK IC | Polysaccharide | Varies | Good[4] | Influenced by the hydrophobicity of the protecting groups.[4] |
| QN-AX™ | Cinchona Alkaloid | MeOH/MeCN with TEA/FA | Good[3] | Efficient separation of most Nα-Fmoc amino acids.[3] |
| ZWIX(+)™ | Cinchona Alkaloid | H₂O/MeOH with TEA/FA | Baseline for Fmoc-Phe-OH[3] | Utilizes a zwitterionic separation mechanism.[3] |
| CHIROBIOTIC T | Macrocyclic Glycopeptide | Reversed-phase | Baseline resolution achievable | Effective in reversed-phase mode for Fmoc-amino acids. |
| CHIROBIOTIC R | Macrocyclic Glycopeptide | Reversed-phase or Polar Organic | Baseline resolution achievable | Versatile in both reversed-phase and polar organic modes. |
Note: ACN = Acetonitrile, TFA = Trifluoroacetic Acid, MeOH = Methanol, MeCN = Acetonitrile, TEA = Triethylamine, FA = Formic Acid. Resolution (Rs) > 1.5 is generally considered baseline separation.
Experimental Protocols
Detailed methodologies are essential for the successful replication and adaptation of chiral separation methods. The following are representative experimental protocols for the chiral analysis of this compound using polysaccharide-based and Cinchona alkaloid-based CSPs.
Protocol 1: Reversed-Phase HPLC using a Polysaccharide-Based CSP
This protocol is a general method adapted from studies on Lux Cellulose columns, which have shown broad applicability for Fmoc-amino acids.[2][5]
-
Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm)[2]
-
Mobile Phase: Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic, typically starting around 50:50)
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 5 µL[2]
-
Temperature: Ambient[2]
-
Detection: UV at 220 nm[2]
-
Sample Preparation: Dissolve this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Hydro-Organic Liquid Chromatography using a Quinine-Based Zwitterionic CSP
This protocol is based on the comparative study of Cinchona alkaloid-based CSPs for the separation of Nα-Fmoc proteinogenic amino acids.[3]
-
Column: ZWIX(+)™
-
Mobile Phase: H₂O/MeOH (1/99 v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA)[3]
-
Flow Rate: 0.6 mL/min[3]
-
Detection: UV at 262 nm[3]
-
Sample Preparation: Dissolve this compound in the mobile phase.
Method Development and Workflow
The development of a robust chiral HPLC method typically follows a systematic screening process to identify the optimal combination of a chiral stationary phase and mobile phase.
Caption: General workflow for chiral HPLC method development.
Logical Relationships of Chiral Separation Components
The successful chiral separation of this compound is dependent on the interplay between the analyte, the chiral stationary phase, and the mobile phase.
Caption: Interacting components in chiral HPLC separation.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Fmoc-Protected Amino Acids: Focus on Fmoc-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fmoc-DL-Phe-OH
This compound is a racemic mixture of the N-α-Fmoc protected D- and L-enantiomers of phenylalanine. The incorporation of D-amino acids, such as D-phenylalanine, into peptide sequences is a key strategy to enhance their biological stability.[1][2] Peptides containing D-amino acids are generally more resistant to enzymatic degradation by proteases, leading to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.[3]
Physicochemical Properties
The solubility and melting point of Fmoc-amino acids are crucial parameters that can influence their handling and performance in automated synthesizers. Poor solubility can lead to incomplete coupling reactions and lower peptide yields. The following table summarizes the available physicochemical data for this compound and other selected Fmoc-amino acids.
| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in DMF | Solubility in NMP |
| This compound | 387.43 | 178-182 | Soluble | Soluble |
| Fmoc-L-Phe-OH | 387.43 | 180-187 | Highly soluble[4] | Highly soluble[4] |
| Fmoc-Gly-OH | 297.30 | 176-178[5] | Readily soluble[5] | Soluble[6] |
| Fmoc-Ala-OH | 311.33 | 147-153 | Clearly soluble (0.5 M) | Soluble |
| Fmoc-Val-OH | 339.39 | 143-145 | Clearly soluble (0.5 M)[7] | Easily dissolved[8] |
| Fmoc-Ile-OH | 353.41 | 145-147[9] | 100 mg/mL[1] | Soluble |
| Fmoc-Ser(tBu)-OH | 383.44 | 123-130 | Clearly soluble (0.5 M) | Soluble |
| Fmoc-Arg(Pbf)-OH | 648.77 | 132 (dec)[10] | Sparingly soluble[11] | Soluble |
Note: Solubility data is often qualitative. "Soluble" or "Clearly soluble" indicates good solubility for typical SPPS concentrations. Quantitative data is provided where available.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The efficiency of peptide synthesis is primarily determined by the coupling and deprotection steps. While direct comparative data for all listed amino acids under a single set of conditions is unavailable, we can infer performance characteristics from various studies.
Coupling Efficiency
Coupling efficiency is the percentage of resin-bound free amines that successfully react with the incoming activated Fmoc-amino acid. Incomplete coupling leads to the formation of deletion peptides, which can be difficult to separate from the target peptide. The efficiency of coupling can be influenced by factors such as steric hindrance of the amino acid side chain and the choice of coupling reagents.[12] Generally, Fmoc-amino acids are known for high coupling yields, often exceeding 99%.[]
| Fmoc-Amino Acid | Expected Coupling Efficiency | Factors Potentially Affecting Coupling |
| This compound | High | Racemic nature generally does not hinder coupling. |
| Fmoc-L-Phe-OH | High | Aromatic side chain is generally well-tolerated. |
| Fmoc-Gly-OH | Very High | No steric hindrance from the side chain. |
| Fmoc-Ala-OH | Very High | Minimal steric hindrance from the methyl side chain. |
| Fmoc-Val-OH | Moderate to High | β-branched side chain can cause steric hindrance.[12] |
| Fmoc-Ile-OH | Moderate to High | β-branched side chain can cause steric hindrance.[12] |
| Fmoc-Ser(tBu)-OH | High | The bulky tBu protecting group is far from the reactive center. |
| Fmoc-Arg(Pbf)-OH | High | The bulky Pbf protecting group can be well-accommodated. |
Fmoc Deprotection Rates
The Fmoc protecting group is typically removed by treatment with a solution of piperidine in DMF. The rate of deprotection can vary depending on the amino acid residue. Incomplete deprotection can lead to the formation of deletion peptides. Studies have shown that the deprotection of sterically hindered amino acids like Arginine can be slower and may require longer reaction times for completion.[4]
| Fmoc-Amino Acid | Expected Deprotection Rate | Notes |
| This compound | Standard | Generally follows typical deprotection kinetics. |
| Fmoc-L-Phe-OH | Standard | Similar to the racemic mixture. |
| Fmoc-Gly-OH | Standard | No side chain interference. |
| Fmoc-Ala-OH | Standard | No side chain interference. |
| Fmoc-Val-OH | Standard | β-branching generally does not significantly impede deprotection. |
| Fmoc-Ile-OH | Standard | β-branching generally does not significantly impede deprotection. |
| Fmoc-Ser(tBu)-OH | Standard | No significant steric hindrance to deprotection. |
| Fmoc-Arg(Pbf)-OH | Slower | Steric hindrance from the bulky Pbf group can slow down the deprotection rate, potentially requiring extended reaction times.[4] |
Experimental Protocols
To facilitate the objective comparison of Fmoc-amino acids in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: Determination of Coupling Efficiency using the Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin. A positive result (blue color) after a coupling step indicates incomplete coupling.
Materials:
-
Peptide-resin beads (after coupling step)
-
Kaiser test solution A: 6.5 g of ninhydrin in 100 mL of ethanol.
-
Kaiser test solution B: 80 g of phenol in 20 mL of ethanol.
-
Kaiser test solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
Heating block or water bath at 100-120°C.
-
Small glass test tubes.
Procedure:
-
After the coupling reaction, wash the peptide-resin beads thoroughly with DMF (3 x 1 min) to remove any residual reagents.
-
Transfer a small sample of the beads (approx. 5-10 mg) to a clean glass test tube.
-
Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.
-
Heat the test tube at 110°C for 5 minutes.[14]
-
Observe the color of the beads and the solution.
-
Negative result (complete coupling): Beads and solution remain yellow or colorless.
-
Positive result (incomplete coupling): Beads and/or solution turn a dark blue color.[15]
-
Protocol 2: Monitoring Fmoc Deprotection Kinetics by UV-Spectroscopy
The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that has a strong UV absorbance at approximately 301 nm. By measuring this absorbance over time, the kinetics of the deprotection reaction can be monitored.
Materials:
-
Fmoc-protected amino acid coupled to the resin.
-
Deprotection solution: 20% piperidine in DMF (v/v).
-
DMF (spectrophotometric grade).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Swell the Fmoc-amino acid-resin in DMF.
-
Add the deprotection solution to the resin and start a timer.
-
At specific time intervals (e.g., 1, 2, 5, 10, 15, and 30 minutes), take an aliquot of the supernatant.
-
Dilute the aliquot with a known volume of DMF to bring the absorbance within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 301 nm against a DMF blank.
-
Plot the absorbance versus time to obtain the deprotection kinetic curve. The plateau of the curve indicates the completion of the reaction.
Protocol 3: Quantitative Amino Acid Analysis by HPLC
This protocol allows for the precise quantification of the amino acid composition of a synthesized peptide, which can be used to indirectly assess the overall success of the coupling steps.
Materials:
-
Lyophilized peptide.
-
6 M HCl.
-
Derivatization reagent (e.g., o-phthalaldehyde (OPA) for primary amines or Fmoc-Cl for secondary amines).
-
HPLC system with a fluorescence or UV detector.
-
Reversed-phase C18 column.
-
Amino acid standards.
Procedure:
-
Hydrolysis: Accurately weigh a small amount of the purified peptide (e.g., 100 µg) into a hydrolysis tube. Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 24 hours.[16]
-
Derivatization: After hydrolysis, neutralize the sample and derivatize the free amino acids using a suitable reagent according to the manufacturer's protocol.
-
HPLC Analysis: Inject the derivatized sample onto the HPLC system. Separate the derivatized amino acids using a suitable gradient of aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Quantification: Identify and quantify each amino acid by comparing the retention times and peak areas to those of the amino acid standards.[11]
Visualizing Workflows and Pathways
SPPS Experimental Workflow
The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis using Fmoc chemistry.
Dermorphin/Mu-Opioid Receptor Signaling Pathway
Peptides containing D-amino acids, such as the natural opioid peptide dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2), often exhibit enhanced biological activity and stability.[7] Dermorphin is a potent and selective agonist for the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[17][18] The binding of dermorphin or its analogs containing D-phenylalanine to the MOR initiates a signaling cascade that ultimately leads to analgesic effects.[8][19]
Conclusion
This compound serves as a valuable building block in SPPS, particularly for the synthesis of peptides with enhanced enzymatic stability. While its physicochemical properties and performance in SPPS are generally comparable to its L-enantiomer and other standard Fmoc-amino acids, the key advantage lies in the introduction of a D-amino acid to prolong the peptide's therapeutic effect. For challenging couplings involving sterically hindered amino acids or for optimizing deprotection steps, careful monitoring and adjustment of protocols are recommended. The provided experimental methodologies offer a framework for researchers to conduct their own comparative studies and make data-driven decisions for their specific peptide synthesis needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Recent Molecular Insights into Agonist-specific Binding to the Mu-Opioid Receptor [frontiersin.org]
- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP0350221B1 - Dermorphin analogs, their methods of preparation, pharmaceutical compositions, and methods of therapeutic treatment using the same - Google Patents [patents.google.com]
- 16. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 17. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Fmoc-DL-Phe-OH Purity: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is a critical first step in synthesizing high-quality peptides. Fmoc-DL-Phe-OH, a fundamental building block in solid-phase peptide synthesis (SPPS), is no exception. Even minor impurities can lead to the formation of deletion or insertion sequences, complicating purification and potentially impacting the final peptide's biological activity. This guide provides an objective comparison of mass spectrometry and other analytical techniques for validating the purity of this compound, supported by experimental data and detailed protocols.
Introduction to Purity Validation of Fmoc-Amino Acids
The quality of Fmoc-amino acids directly influences the success of peptide synthesis.[1][2] Impurities in these starting materials can result in a range of unwanted by-products that are often difficult to remove from the final peptide product.[2] Common impurities in Fmoc-amino acids arise during the synthesis and purification of the protected amino acid itself. These can include dipeptides (Fmoc-Xaa-Xaa-OH), free amino acids (H-Xaa-OH), and β-alanine adducts.[3][4][5] Therefore, robust analytical methods are essential to identify and quantify these impurities before the Fmoc-amino acid is used in peptide synthesis.
Core Analytical Techniques for Purity Assessment
The two primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often used in conjunction (LC-MS).
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of Fmoc-amino acids.[6] It separates the main compound from its impurities based on their differential partitioning between a stationary and a mobile phase. Purity is typically reported as a percentage of the total peak area detected by a UV detector.
-
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for confirming the identity of the main compound and for identifying impurities based on their molecular weights.[6] When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass information, offering a high degree of confidence in peak identification.
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the validation of this compound purity, comparing the application of HPLC and LC-MS.
Caption: Workflow for the purity validation of this compound.
Comparison of Analytical Methods
The following table summarizes the strengths and weaknesses of mass spectrometry compared to other common analytical techniques for this compound purity validation.
| Parameter | Mass Spectrometry (LC-MS) | HPLC-UV | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Identification of main component and impurities by molecular weight. | Quantification of purity based on peak area. | Structural elucidation and confirmation of the molecule. |
| Sensitivity | Very High (can detect trace impurities). | High (dependent on chromophore). | Moderate to Low. |
| Specificity | High (provides molecular weight information). | Moderate (relies on retention time). | Very High (provides detailed structural information). |
| Quantitative Accuracy | Good (with appropriate standards). | Excellent (primary quantitative method). | Good (with internal standards). |
| Throughput | High. | High. | Low. |
| Cost | High. | Moderate. | Very High. |
| Key Advantage | Confident identification of unknown impurities. | Robust and reliable for purity quantification. | Unambiguous structure confirmation. |
| Key Limitation | Can have matrix effects impacting quantification. | Co-eluting impurities can lead to inaccurate purity assessment. | Not suitable for routine purity checks due to cost and low throughput. |
Detailed Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
LC-MS Analysis Protocol
-
Instrumentation: A high-performance liquid chromatography system coupled to an electrospray ionization mass spectrometer (LC-ESI-MS).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes.[6]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 265 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for [M+H]⁺ or negative ion mode for [M-H]⁻.
-
Mass Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
HPLC-UV Analysis Protocol
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.[6]
-
Gradient: A linear gradient from 30% to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 265 nm and 301 nm.[6]
-
Data Presentation and Interpretation
Quantitative data from the purity analysis should be summarized in a clear and concise table.
| Lot Number | Method | Purity (%) | Major Impurity (m/z) | Impurity Content (%) |
| Lot A | HPLC-UV | 99.2 | Not Identified | 0.8 (total) |
| Lot A | LC-MS | 99.1 | 775.3 [2M+H]⁺ (Dipeptide) | 0.6 |
| Lot B | HPLC-UV | 98.5 | Not Identified | 1.5 (total) |
| Lot B | LC-MS | 98.4 | 166.1 [M+H]⁺ (Free Phe) | 1.1 |
Interpretation of Results:
In the example above, HPLC-UV analysis provides a general purity value. However, LC-MS analysis of Lot A identifies the major impurity as the dipeptide of this compound, and in Lot B, the presence of the free amino acid is confirmed. This level of detail is crucial for troubleshooting synthetic issues and for ensuring the quality of the final peptide product.
Conclusion
While HPLC-UV is a robust and reliable method for routine purity assessment of this compound, mass spectrometry, particularly when coupled with HPLC, offers an indispensable tool for the confident identification of impurities. The high sensitivity and specificity of LC-MS allow for the detection and characterization of even trace-level contaminants that might otherwise go unnoticed. For researchers and professionals in drug development, the use of mass spectrometry in the validation of Fmoc-amino acid purity is a critical step in ensuring the synthesis of high-quality, well-defined peptides.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Characterizing Peptides Synthesized with Fmoc-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as D-phenylalanine (DL-Phe), into synthetic peptides offers a powerful strategy to enhance their therapeutic potential by increasing proteolytic stability and modulating biological activity. The use of 9-fluorenylmethoxycarbonyl (Fmoc)-protected DL-phenylalanine (Fmoc-DL-Phe-OH) in solid-phase peptide synthesis (SPPS) is a common approach for introducing this modification.[1] Rigorous characterization of these synthetic peptides is paramount to ensure purity, confirm identity, and understand their structural attributes. This guide provides a comparative overview of key analytical methods for the comprehensive characterization of peptides synthesized with this compound, offering insights into their performance and providing supporting experimental protocols.
Core Analytical Techniques: A Comparative Overview
The successful synthesis and purification of a target peptide require a suite of analytical techniques to assess its quality and structural integrity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable for routine analysis, while Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide deeper structural insights.[2][3][4]
Table 1: Comparison of Key Analytical Methods for Peptide Characterization
| Analytical Method | Primary Information Provided | Key Advantages | Key Limitations | Typical Application for this compound Peptides |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and quantification.[2][5] | High resolution, reproducibility, and well-established protocols.[5] | Can be challenging for very hydrophobic or very hydrophilic peptides. Co-elution of impurities is possible. | Determination of crude peptide purity, monitoring purification progress, and final purity assessment of the lyophilized product.[2][6] |
| Mass Spectrometry (MS) | Molecular weight confirmation and sequence verification (tandem MS).[2][7] | High sensitivity, accuracy, and ability to identify post-translational modifications and impurities.[7][8] | Does not provide information on purity or conformation. Ionization efficiency can vary between peptides. | Confirmation of the correct molecular weight of the peptide containing the D-phenylalanine residue.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Three-dimensional structure, conformation, and dynamics in solution.[9][10] | Provides detailed atomic-level structural information.[10] | Requires higher sample concentrations and longer acquisition times. Data analysis can be complex.[11] | Elucidation of the solution structure and determination of the stereochemistry of the phenylalanine residue.[9] |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil).[12][13] | Rapid evaluation of folding and conformational changes. Requires small sample amounts.[14] | Provides global, rather than residue-specific, structural information. | Assessing the impact of the D-amino acid on the peptide's secondary structure.[15][16] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible analytical data. Below are representative methodologies for the key techniques discussed.
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity of the synthesized peptide.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA), to a final concentration of 1 mg/mL.[5] Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[5]
-
Chromatographic System: Utilize a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[17]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A typical gradient involves a linear increase in the percentage of Mobile Phase B over a set period, for example, from 5% to 65% B over 20 minutes, at a flow rate of 1.0 mL/min.[17][18]
-
Detection: Monitor the absorbance at 214 nm or 220 nm, which corresponds to the peptide bond absorption.[2][19]
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.[5]
Molecular Weight Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the target peptide.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the peptide (typically in the low µM to nM range) in a solvent compatible with the ionization source, such as 50% acetonitrile/water with 0.1% formic acid for electrospray ionization (ESI).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI).[2]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected molecular weight of the peptide.
-
Data Analysis: Compare the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated molecular weight of the peptide. For ESI-MS, multiple charge states may be observed, which can be deconvoluted to determine the molecular weight.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure of the peptide in solution.
Methodology:
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of at least 1 mM.[11] The pH of the sample should be carefully adjusted.
-
NMR Experiments: A suite of 1D and 2D NMR experiments is typically required:
-
1D ¹H NMR: Provides an initial assessment of sample purity and signal dispersion.[9]
-
2D TOCSY (Total Correlation Spectroscopy): Identifies the spin systems of individual amino acid residues.[9]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.[9]
-
-
Data Analysis and Structure Calculation:
-
Assign the resonances to specific protons in the peptide sequence.
-
Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, to calculate a family of 3D structures that are consistent with the NMR data.
-
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structural elements of the peptide.
Methodology:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration typically ranging from 0.1 to 1 mg/mL. The buffer should not have a high absorbance in the far-UV region.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) at a controlled temperature.[13]
-
Data Analysis: The resulting spectrum, a plot of ellipticity versus wavelength, is characteristic of the peptide's secondary structure. For instance, α-helices show negative bands near 208 nm and 222 nm, while β-sheets exhibit a negative band around 218 nm.[12] Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
Visualizing the Analytical Workflow and Method Relationships
To better understand the interplay of these techniques, the following diagrams illustrate the general workflow for peptide characterization and the logical relationships between the analytical methods and the peptide properties they probe.
Caption: Workflow for the synthesis, purification, and characterization of peptides.
Caption: Relationship between analytical methods and the peptide properties they evaluate.
Conclusion
The comprehensive characterization of peptides synthesized with this compound is critical for ensuring their quality and for understanding their structure-activity relationships. A multi-faceted analytical approach, combining the strengths of HPLC, Mass Spectrometry, NMR, and CD spectroscopy, provides a complete picture of the synthesized peptide. While HPLC and MS are essential for routine quality control, NMR and CD offer invaluable insights into the structural consequences of incorporating D-amino acids, which is fundamental for the rational design of peptide-based therapeutics. The selection of analytical methods should be guided by the specific research question, ranging from basic identity and purity confirmation to in-depth structural elucidation.
References
- 1. nbinno.com [nbinno.com]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vibrational circular dichroism of d-amino acid-containing peptide NdWFamide in the crystal form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure Derivatization of IgG-Binding Peptides and Analysis of Their Secondary Structure by Circular Dichroism Spectroscopy [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant of success. The efficiency of peptide bond formation, the purity of the final product, and the preservation of stereochemical integrity are all profoundly influenced by the choice of activator. This guide provides an objective comparison of the performance of various common coupling reagents specifically for the incorporation of Fmoc-DL-Phe-OH, a frequently used amino acid derivative. The information presented herein is supported by experimental data compiled from various scientific sources to aid in making informed decisions for your peptide synthesis protocols.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent is typically evaluated based on several key performance indicators: coupling efficiency (yield), the purity of the resulting peptide, and the extent of racemization. Phenylalanine, while not as prone to racemization as some other amino acids like histidine or cysteine, can still undergo epimerization, especially under harsh or prolonged coupling conditions. The following table summarizes the performance of several widely used coupling reagents in the context of coupling this compound or similar residues.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | ~95-98 | ~90-95 | Low to Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-120 minutes | >98 | >95 | Very Low |
Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes. Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.
Interpretation of Performance Data
Aminium/Uronium Salts (HATU, HBTU, HCTU): These reagents are known for their high reactivity and efficiency, leading to shorter coupling times and high yields.[1] HATU and HCTU, which are based on the HOAt (1-hydroxy-7-azabenzotriazole) additive, generally exhibit slightly faster kinetics and lower racemization compared to HBTU, which is based on HOBt (1-hydroxybenzotriazole).[2] Their high cost is a potential drawback for large-scale synthesis. Guanidinylation of the N-terminus is a possible side reaction if the coupling reagent is used in large excess.
Phosphonium Salts (PyBOP): PyBOP is another highly efficient coupling reagent that offers a good balance between reactivity and stability.[3] It is generally considered to have a low propensity for racemization.[4] A key advantage of phosphonium salts over aminium/uronium salts is the absence of the guanidinylation side reaction.
Carbodiimides with Additives (DIC/HOBt, DIC/OxymaPure®): The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as HOBt or OxymaPure® is a cost-effective and widely used method for peptide coupling.[5] While generally effective, these combinations can have slower reaction kinetics compared to onium salts. The use of additives is crucial to suppress racemization.[2] OxymaPure® has emerged as a superior alternative to HOBt, offering improved safety (as HOBt can be explosive under certain conditions) and in some cases, better performance in terms of yield and racemization suppression.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of different coupling reagents, standardized experimental protocols are essential. Below are detailed methodologies for a typical coupling reaction with this compound and subsequent analysis.
General Protocol for a Comparative Coupling Reaction in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for comparing the efficiency of different coupling reagents for the addition of this compound to a resin-bound amino acid or peptide.
-
Resin Preparation:
-
Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) pre-loaded with the desired amino acid or peptide sequence.
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-3 minutes) followed by a longer treatment (15-20 minutes).
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
-
Reagent Preparation:
-
Prepare stock solutions of this compound, the coupling reagents to be tested (e.g., HATU, HBTU, PyBOP, DIC), and the appropriate base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine) in DMF.
-
For carbodiimide couplings, also prepare a stock solution of the additive (e.g., HOBt or OxymaPure®).
-
-
Coupling Reaction:
-
Divide the deprotected resin into equal portions for each coupling reagent to be tested.
-
To each portion, add the this compound solution (typically 3-5 equivalents relative to the resin loading).
-
Add the respective coupling reagent (e.g., HATU: 2.9 equivalents) and base (e.g., DIPEA: 6 equivalents). For DIC/additive couplings, add the additive followed by DIC.
-
Allow the reactions to proceed for a standardized amount of time (e.g., 1-2 hours) at room temperature with gentle agitation.
-
-
Monitoring the Reaction:
-
The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test or the TNBS (trinitrobenzenesulfonic acid) test, to detect the presence of free primary amines. A negative test result indicates a complete reaction.
-
-
Washing:
-
After the coupling reaction is complete, thoroughly wash the resin with DMF and then Dichloromethane (DCM) to remove excess reagents and byproducts.
-
Protocol for Peptide Cleavage, Purification, and Analysis
-
Cleavage from Resin:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.
-
Lyophilize the crude peptide to obtain a fluffy white powder.
-
-
Purity Analysis by HPLC:
-
Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
-
Racemization Analysis:
-
To determine the extent of racemization, the peptide can be hydrolyzed to its constituent amino acids.
-
The resulting amino acid mixture is then derivatized and analyzed using chiral gas chromatography (GC) or chiral HPLC.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative evaluation of peptide coupling reagents.
Caption: Experimental workflow for the comparative evaluation of peptide coupling reagents.
Conclusion
The choice of coupling reagent for the incorporation of this compound in SPPS is a critical decision that impacts the overall success of the synthesis. For routine and non-challenging sequences, cost-effective options like DIC in combination with OxymaPure® can provide excellent results. For more demanding syntheses, such as long peptides or sequences prone to aggregation, the higher reactivity and efficiency of aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyBOP, may be advantageous. It is always recommended to perform small-scale pilot experiments to determine the optimal coupling conditions for a particular peptide synthesis. By carefully considering the factors of yield, purity, racemization, and cost, researchers can select the most appropriate coupling reagent to achieve their synthetic goals.
References
A Head-to-Head Comparison: Fmoc vs. Boc Solid-Phase Peptide Synthesis for Challenging Sequences
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice between fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is a critical decision that profoundly impacts yield, purity, and overall success. This guide provides an objective, data-driven comparison of these two cornerstone methodologies, with a special focus on their performance in the synthesis of difficult peptide sequences prone to aggregation, racemization, and other side reactions.
The fundamental difference between the two strategies lies in the nature of the α-amino protecting group and the corresponding deprotection conditions. The Fmoc group is base-labile, typically removed by piperidine, while the Boc group is acid-labile, requiring trifluoroacetic acid (TFA) for its removal. This distinction dictates the choice of side-chain protecting groups and the final cleavage strategy, creating two orthogonal approaches to peptide assembly.
Performance Comparison: A Data-Driven Look
While both methods are capable of producing high-quality peptides, their efficacy can vary significantly depending on the specific characteristics of the peptide sequence. The following tables summarize key comparative data gleaned from various studies.
Table 1: General Comparison of Fmoc and Boc SPPS Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (benzyl-based, cleaved by HF) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) |
| Orthogonality | High degree of orthogonality between Nα and side-chain deprotection | Partial orthogonality, relies on graded acid lability |
| Automation | Highly amenable to automation | Less common in modern automated synthesizers |
| Safety | Generally safer, avoids the use of highly corrosive HF | Requires specialized equipment for handling HF |
| Cost | Fmoc-amino acids can be more expensive[1] | Boc-amino acids are generally less expensive[1] |
Navigating "Difficult" Sequences: Where Strategy Matters
The true test of a synthesis strategy comes with "difficult" sequences. These often include hydrophobic peptides prone to aggregation, sequences susceptible to aspartimide formation, and those containing residues like histidine or cysteine that are prone to racemization.
Aggregation-Prone Sequences (e.g., Amyloid Beta)
Peptide aggregation during SPPS is a major hurdle, leading to incomplete reactions and low yields. The choice between Fmoc and Boc can be critical in mitigating this issue.
The Boc strategy is often favored for synthesizing hydrophobic peptides prone to aggregation[]. The acidic deprotection step protonates the N-terminus of the peptide chain, which can disrupt the intermolecular hydrogen bonding that leads to aggregation[1]. This increased solvation and accessibility of the N-terminus can lead to higher coupling efficiency.
Case Study: Amyloid Beta (Aβ) Peptide
The synthesis of the Aβ peptide, particularly the Aβ(1-42) fragment, is notoriously challenging due to its high propensity for aggregation[3].
| Strategy & Conditions | Crude Yield | Crude Purity | Reference |
| Fmoc/tBu SPPS (Standard) | 33% | Not Reported | [4] |
| Fmoc/tBu SPPS with Pseudoprolines | 57% | Not Reported | [4] |
| Fmoc/tBu SPPS with Microwave Assistance | 87% | 67% | [5] |
| Boc/Bzl SPPS (Convergent Approach) | Not directly comparable (fragment condensation) | Not Reported | [3] |
While direct side-by-side comparisons are scarce, the data suggests that modifications to the standard Fmoc protocol are often necessary to achieve reasonable yields for Aβ(1-42). The Boc strategy, with its aggregation-disrupting acidic deprotection, remains a viable alternative for such sequences[1][3].
Aspartimide Formation
Aspartimide formation is a significant side reaction in Fmoc-SPPS, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. The basic conditions of Fmoc deprotection can lead to the cyclization of the aspartic acid side chain, resulting in impurities that are difficult to separate.
The Boc strategy, which avoids the use of a strong base for deprotection, is inherently less prone to aspartimide formation[6].
| Asp-Xxx Sequence | Aspartimide Formation (% per cycle) with Fmoc-Asp(OtBu)-OH | Aspartimide Formation (% per cycle) with Fmoc-Asp(OBno)-OH |
| Asp-Gly | High | ~0.1% |
| Asp-Asn | Significant | Almost undetectable |
| Asp-Arg | Significant | Almost undetectable |
Data adapted from a study demonstrating the effectiveness of a modified aspartic acid protecting group (OBno) in suppressing aspartimide formation in Fmoc-SPPS.
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon, is a concern for all amino acids but is particularly problematic for histidine and cysteine.
In Fmoc-SPPS, the basic deprotection conditions can contribute to the racemization of sensitive residues. The Boc strategy, with its acidic deprotection, can sometimes offer an advantage in this regard. However, the choice of coupling reagents and conditions plays a more significant role in controlling racemization in both strategies. Modern, highly efficient coupling reagents used in Fmoc-SPPS generally result in low racemization rates[].
| Histidine Derivative | Activation Conditions | Racemization Level |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (no preactivation) | 1% |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 7.8% |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 0.3% |
Data highlights the importance of the side-chain protecting group and activation conditions in controlling histidine racemization in Fmoc-SPPS.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the cyclical nature of the Fmoc and Boc SPPS strategies.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.
Detailed Experimental Protocols
The following are representative protocols for the synthesis of the challenging Aβ(1-42) peptide using both Fmoc and Boc strategies. These are generalized and may require optimization based on the specific equipment and reagents used.
Fmoc-SPPS Protocol for Aβ(1-42) Synthesis (Microwave-Assisted)
1. Resin Preparation:
-
Start with Rink Amide ChemMatrix resin (0.50 mmol/g loading) at a 0.075 mmol scale.[5]
-
Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (5 equivalents) with N,N'-diisopropylcarbodiimide (DIC, 5 equivalents) and 1-hydroxybenzotriazole (HOBt, 5 equivalents) in N-methyl-2-pyrrolidone (NMP).[5]
-
Add the activated amino acid solution to the resin.
-
Perform the coupling at 86°C for 10 minutes under microwave irradiation.[5] For histidine residues, perform the coupling at room temperature to prevent racemization.[5]
-
Wash the resin with DMF.
-
Monitor coupling completion with a Kaiser test.
-
3. Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 30 minutes at 38°C.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
Boc-SPPS Protocol for Aβ(1-42) Synthesis (Convergent Fragment Approach)
This protocol involves the synthesis of protected peptide fragments, which are then coupled on the resin.
1. Fragment Synthesis (Example: Fragment 1, Aβ(35-42)):
-
Start with an appropriate resin (e.g., PAM resin).
-
Synthesize the peptide fragment using standard Boc-SPPS cycles.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple the next Boc-amino acid using a suitable coupling agent (e.g., HBTU). Double coupling is often employed.
-
After synthesis of the fragment, keep it protected on the resin.
2. Fragment Condensation:
-
Couple the pre-synthesized protected peptide fragments sequentially to the resin-bound fragment.
-
This step requires specific activation and coupling conditions to ensure efficient ligation of the large fragments.
3. Final Cleavage and Deprotection:
-
After the assembly of all fragments, wash the resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours in a specialized HF apparatus.
-
Evaporate the HF.
-
Precipitate and wash the crude peptide with cold diethyl ether.
-
Dissolve the crude peptide in an appropriate solvent and lyophilize.
Conclusion: Making an Informed Decision
The choice between Fmoc and Boc SPPS is not a one-size-fits-all decision. For routine synthesis of non-problematic peptides, the milder conditions and ease of automation make the Fmoc strategy the preferred choice for many laboratories.
However, for specific challenging sequences, the Boc strategy offers distinct advantages. Its ability to mitigate aggregation in hydrophobic peptides and its inherent resistance to aspartimide formation make it a powerful tool in the peptide chemist's arsenal.
Ultimately, a thorough understanding of the peptide sequence's characteristics, potential side reactions, and the strengths and weaknesses of each synthetic strategy is paramount to success. This guide provides a framework for making an informed decision, enabling researchers to select the optimal path for synthesizing high-quality peptides for their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 3. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 4. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 5. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating D- and L-Isomers of Fmoc-Phe-OH
For researchers and professionals in drug development and chiral chemistry, the accurate differentiation of enantiomers is a critical step. This guide provides a comprehensive spectroscopic comparison of the D- and L-isomers of N-α-(9-Fluorenylmethoxycarbonyl)-phenylalanine (Fmoc-Phe-OH). While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interaction with polarized light and chiral environments reveals their distinct three-dimensional arrangements. This guide details the expected outcomes from various spectroscopic techniques, supported by experimental protocols.
Spectroscopic Data Summary
The spectroscopic analysis of D- and L-Fmoc-Phe-OH relies on chiroptical and standard spectroscopic methods. In achiral spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy, the spectra of the two enantiomers are expected to be identical. Conversely, chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) will produce mirror-image spectra, providing a definitive method for their differentiation.
| Spectroscopic Technique | Expected Outcome for D-Fmoc-Phe-OH | Expected Outcome for L-Fmoc-Phe-OH | Key Differentiating Feature |
| Circular Dichroism (CD) | Negative Cotton effect | Positive Cotton effect | Mirror-image spectra |
| Vibrational Circular Dichroism (VCD) | Mirror-image spectrum to the L-isomer | Characteristic spectrum | Mirror-image spectra in the fingerprint region |
| ¹H NMR | Identical to L-isomer | Chemical shifts and coupling constants characteristic of the structure.[1][2] | Identical spectra |
| ¹³C NMR | Identical to L-isomer | Chemical shifts characteristic of the structure.[2] | Identical spectra |
| Infrared (IR) | Identical to L-isomer | Characteristic vibrational bands for functional groups. | Identical spectra |
| UV-Vis | Identical to L-isomer | Absorption maxima related to the Fmoc and phenyl groups. | Identical spectra |
Experimental Workflow
The following diagram outlines the logical workflow for the spectroscopic comparison of D- and L-Fmoc-Phe-OH.
Caption: Experimental workflow for the spectroscopic comparison of D- and L-Fmoc-Phe-OH.
Detailed Experimental Protocols
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for distinguishing between enantiomers.[3] It measures the differential absorption of left and right circularly polarized light. Enantiomers will produce CD spectra that are mirror images of each other.[4]
-
Instrumentation: A commercial CD spectrometer.
-
Sample Preparation:
-
Prepare solutions of D-Fmoc-Phe-OH and L-Fmoc-Phe-OH in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL. The solvent should be transparent in the wavelength range of interest.
-
-
Data Acquisition:
-
Record the CD spectra from 190 nm to 350 nm in a quartz cuvette with a path length of 1 mm.
-
Set the scanning speed to 100 nm/min, with a bandwidth of 1 nm and a data pitch of 0.1 nm.
-
Average at least three scans for each sample to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the solvent and subtract it from the sample spectra.
-
-
Expected Results: The CD spectrum of L-Fmoc-Phe-OH is expected to show a positive Cotton effect, while D-Fmoc-Phe-OH will exhibit a negative Cotton effect of equal magnitude. The absorption bands in the 250-290 nm region are associated with the fluorenyl moieties.[5]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[6] This technique provides detailed structural information and can unambiguously determine the absolute configuration of chiral molecules.[7]
-
Instrumentation: A commercial VCD spectrometer, typically an FT-IR spectrometer equipped with a photoelastic modulator.
-
Sample Preparation:
-
Prepare solutions of D-Fmoc-Phe-OH and L-Fmoc-Phe-OH in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) at a concentration of approximately 10-20 mg/mL.
-
-
Data Acquisition:
-
Acquire VCD spectra in the mid-IR region (e.g., 900-1800 cm⁻¹).
-
Use a sample cell with an appropriate path length (typically 100-200 µm).
-
Collect several thousand scans for each sample and the solvent to achieve an adequate signal-to-noise ratio.
-
Subtract the solvent spectrum from the sample spectra.
-
-
Expected Results: The VCD spectra of the D- and L-isomers will be mirror images of each other. The amide I band (around 1600-1700 cm⁻¹) is particularly useful for conformational analysis.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a non-chiral solvent, the ¹H and ¹³C NMR spectra of D- and L-Fmoc-Phe-OH are expected to be identical as the magnetic environments of the corresponding nuclei are the same.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[2]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of each isomer in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra under standard conditions.
-
-
Expected Results: Both isomers will show identical chemical shifts and coupling constants. The ¹H NMR spectrum of L-Fmoc-Phe-OH in DMSO-d₆ typically shows characteristic signals for the aromatic protons of the Fmoc and phenyl groups between 7.2 and 7.9 ppm, and the α-proton of phenylalanine around 4.1-4.2 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectra of enantiomers are identical because the vibrational modes of the molecules are independent of their chirality.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum of a thin film by evaporating a solution of the sample on an IR-transparent window.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected Results: Both D- and L-Fmoc-Phe-OH will exhibit identical IR spectra with characteristic absorption bands for the N-H, C=O, C=C, and C-O functional groups.
UV-Vis Spectroscopy
Similar to IR spectroscopy, the UV-Vis spectra of enantiomers are identical in an achiral solvent.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
Scan the absorbance from 200 to 400 nm.
-
-
Expected Results: Both isomers will display identical UV-Vis spectra, with absorption maxima characteristic of the fluorenyl and phenyl chromophores, typically around 265 nm.[5]
References
- 1. Fmoc-Phe-OH(35661-40-6) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Spectrioscopic, Physicochemical & Chromatographic Techniques used by Chiralabs [chiralabsxl.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stability of Fmoc-DL-Phe-OH Under Different Cleavage Conditions
For Researchers, Scientists, and Drug Development Professionals
Fmoc-DL-Phenylalanine (Fmoc-DL-Phe-OH) is a fundamental building block in solid-phase peptide synthesis (SPPS). The stability of this amino acid derivative, particularly its aromatic side chain, during the final cleavage step is critical for the successful synthesis of the target peptide. This guide provides an objective comparison of its performance under various cleavage conditions, supported by experimental data and detailed protocols.
The final cleavage in Fmoc-SPPS involves treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), to cleave the peptide from the solid support and simultaneously remove side-chain protecting groups.[1] During this process, reactive cationic species (e.g., tert-butyl cations) are generated, which can cause unwanted side reactions.[2] The phenyl group of Phenylalanine is susceptible to electrophilic attack by these carbocations, leading to alkylation and the formation of impurities that can complicate purification. To mitigate these side reactions, "cleavage cocktails" containing TFA and various scavengers are employed.[2]
Comparative Stability of Phenylalanine in Various Cleavage Cocktails
The selection of an appropriate cleavage cocktail is paramount to preserving the integrity of Phenylalanine residues. The following table summarizes common cleavage cocktails and their effectiveness in preventing side reactions.
| Cleavage Cocktail & Composition (v/v) | Target Residues & Purpose | Stability of Phenylalanine | Key Considerations |
| Standard Cocktail 95% TFA 2.5% Water 2.5% Triisopropylsilane (TIS) | Peptides without sensitive residues (Met, Cys, Trp).[3] Water acts as a nucleophile, and TIS is an efficient carbocation scavenger.[3] | High. Generally stable. TIS effectively scavenges carbocations that could alkylate the phenyl ring. | Not recommended for peptides containing methionine (Met), cysteine (Cys), or tryptophan (Trp) due to risk of oxidation or modification.[4][5] |
| Reagent K 82.5% TFA 5% Phenol 5% Water 5% Thioanisole 2.5% 1,2-Ethanedithiol (EDT) | General-purpose cocktail for peptides with multiple sensitive residues (Arg, Trp, Cys, Met).[3][6] | Very High. Provides excellent protection. The combination of scavengers effectively minimizes alkylation of the phenyl ring. | Highly effective but has a strong, unpleasant odor due to the presence of thiol reagents.[3] Recommended when Arg(Pbf/Pmc) is present. |
| Reagent B 88% TFA 5% Phenol 5% Water 2% TIS | "Odorless" alternative for scavenging trityl groups from Cys, His, Asn, Gln.[3] | High. TIS and phenol provide good scavenging capacity against carbocations. | Does not adequately protect against the oxidation of Cysteine and Methionine.[3] |
| Reagent R 90% TFA 5% Thioanisole 3% EDT 2% Anisole | Recommended for peptides containing Arginine protected with sulfonyl groups (Pbf, Pmc).[3] | Very High. The combination of thioanisole and EDT offers robust protection for the Phe side chain. | Primarily designed to prevent side reactions associated with Arg deprotection, which can also affect other residues.[3] |
Experimental Protocols
Protocol 1: General Peptide Cleavage from Resin
This protocol provides a standard procedure for cleaving a peptide from a resin support, such as Wang or Rink Amide resin, using a TFA-based cocktail.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)[3]
-
Dichloromethane (DCM)
-
Reaction vessel with a frit or a round-bottom flask
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and remove residual solvents like DMF.[2]
-
N-terminal Fmoc Group Removal: Before cleavage, the N-terminal Fmoc group must be removed using a solution of 20% piperidine in DMF.[7]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the chosen cleavage cocktail fresh. For 100 mg of resin, approximately 2 mL of the cocktail is sufficient. For a standard cocktail, mix TFA (1.9 mL), TIS (0.05 mL), and deionized water (0.05 mL).[2]
-
Cleavage Reaction: Add the freshly prepared cocktail to the resin. Allow the reaction to proceed at room temperature with occasional agitation for 1.5 to 3 hours.[6] The optimal time can be determined by a preliminary small-scale cleavage.
-
Peptide Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate which contains the peptide.[8] Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[2]
-
Peptide Precipitation: In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate to the cold ether while gently mixing. A white precipitate of the peptide should form.[2]
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether twice more to remove residual scavengers.[3] After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]
Visualizing the Cleavage Process
The following diagrams illustrate the experimental workflow and the chemical pathways involved in the cleavage process.
Figure 1. Step-by-step workflow for peptide cleavage and isolation.
Figure 2. Mechanism of acid-catalyzed peptide cleavage and scavenger action.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Synthesis, Purification, and Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
Benchmarking Fmoc-DL-Phe-OH from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of high-quality reagents is a cornerstone of successful and reproducible research, particularly in the synthesis of peptides and other pharmaceuticals. Fmoc-DL-Phe-OH (N-α-Fmoc-D,L-phenylalanine) is a critical building block in many of these synthetic processes. The purity and integrity of this reagent can significantly impact reaction yields, impurity profiles of the final product, and overall project timelines. This guide provides a framework for the objective comparison of this compound from various commercial suppliers, enabling researchers to make informed purchasing decisions based on empirical data.
This document outlines standardized experimental protocols for assessing key quality attributes of this compound and provides templates for data presentation and visualization to facilitate a direct comparison of product performance.
Data Summary: A Comparative Analysis
The following tables are designed to be populated with your experimental data, offering a clear and concise summary of the performance of this compound from each supplier tested.
Table 1: Physical and Chemical Properties
| Supplier | Lot Number | Appearance | Solubility (in DMF) | Melting Point (°C) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Table 2: Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)
| Supplier | Lot Number | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | Total Impurities (%) |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Table 3: Structural Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy
| Supplier | Lot Number | ¹H NMR | ¹³C NMR | Observed Impurities |
| Supplier A | Conforms | Conforms | ||
| Supplier B | Conforms | Does not conform | ||
| Supplier C | Conforms | Conforms |
Table 4: Performance in a Test Peptide Synthesis
| Supplier | Lot Number | Coupling Efficiency (%) | Yield of Crude Peptide (%) | Purity of Crude Peptide (%) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Experimental Workflow and Decision Matrix
The following diagrams illustrate the logical flow of the experimental process for evaluating this compound and a decision matrix for supplier selection.
Caption: Experimental workflow for benchmarking this compound.
Caption: Decision matrix for supplier qualification.
Detailed Experimental Protocols
The following are generalized protocols. Researchers should adapt these to their specific equipment and laboratory procedures.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-90% B
-
25-30 min: 90% B
-
30-35 min: 90-30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound and identify any structural impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, splitting patterns, and integrations should be consistent with the known structure of this compound.
-
¹³C NMR: Acquire a standard carbon spectrum to confirm the presence of all expected carbon atoms.
-
-
Data Analysis: Compare the obtained spectra with reference spectra for this compound. Look for unexpected signals that may indicate the presence of impurities.
Test Peptide Synthesis
-
Objective: To evaluate the performance of this compound in a practical solid-phase peptide synthesis (SPPS) application.
-
Synthesis: Synthesize a simple tripeptide, for example, Gly-Phe-Ala, on a rink amide resin.
-
Protocol:
-
Swell the resin in dimethylformamide (DMF).
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Couple Fmoc-Ala-OH using a standard coupling reagent such as HBTU/DIPEA.
-
Repeat the deprotection and coupling steps for this compound and then Fmoc-Gly-OH.
-
After the final deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
-
Analysis:
-
Yield: Calculate the yield of the crude peptide after cleavage and precipitation.
-
Purity: Analyze the purity of the crude peptide by HPLC using a method appropriate for the synthesized peptide.
-
Coupling Efficiency: Can be indirectly assessed by the purity of the final crude peptide. A higher purity suggests a more efficient coupling of the this compound from a particular supplier.
-
By systematically applying these protocols and recording the data in the provided tables, research and development teams can build a robust internal database for reagent qualification. This data-driven approach to supplier selection will enhance the reliability and reproducibility of synthetic processes, ultimately contributing to more efficient and successful research outcomes.
Safety Operating Guide
Proper Disposal of Fmoc-DL-Phe-OH: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of Fmoc-DL-Phe-OH, ensuring laboratory safety and regulatory compliance. This document provides clear, procedural instructions for researchers, scientists, and professionals in drug development.
This compound (N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine) is a widely utilized building block in solid-phase peptide synthesis. While indispensable in research and development, its proper disposal is critical to maintain a safe laboratory environment and adhere to environmental regulations. This guide outlines the necessary procedures for the safe handling and disposal of both solid this compound and the liquid waste streams generated during its use.
Safety and Handling Precautions
While some safety data sheets (SDS) for individual stereoisomers (L- and D-) of Fmoc-Phe-OH do not classify them as hazardous under the Globally Harmonized System (GHS), at least one source identifies the D-isomer as a skin and eye irritant (Category 2) and a potential respiratory irritant (Category 3)[1]. Therefore, it is prudent to handle this compound with a high degree of caution. Key safety measures include:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1][4] If there is a risk of generating dust, a NIOSH-approved respirator should be worn.[1][4]
-
General Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Quantitative Data Summary
For quick reference, the following table summarizes key safety and disposal information for this compound.
| Parameter | Information |
| GHS Hazard Classification | Not uniformly classified. One source indicates Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system irritation) for the D-isomer.[1] Other sources indicate no classification.[2][3] |
| Signal Word | Warning (based on the D-isomer classification)[1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. (based on the D-isomer classification)[1] |
| Primary Disposal Route | Hazardous Chemical Waste[4][5] |
| Incompatible Materials | Strong oxidizing agents, acids, bases[1] |
Detailed Disposal Protocols
The cardinal rule for the disposal of this compound and its associated waste is to treat them as hazardous chemical waste.[4][5] Under no circumstances should they be disposed of down the drain or in regular solid waste containers.[2][4][6]
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused, expired, or contaminated solid this compound.
Materials:
-
Designated hazardous waste container (High-Density Polyethylene - HDPE or other compatible material)[4]
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Collection: Carefully collect all solid this compound waste. This includes residual powder, empty original containers, and any contaminated disposable materials such as weighing paper, spatulas, or gloves.[4]
-
Containment: Place all collected solid waste into a designated, compatible, and sealable hazardous waste container.[4] Ensure the container is kept closed when not in active use.
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area. This area must be well-ventilated and segregated from incompatible materials.[4][5]
-
Disposal: Arrange for the collection and disposal of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Protocol 2: Disposal of Liquid Waste from Fmoc-Deprotection
The process of removing the Fmoc protecting group, typically with a solution of piperidine in a solvent like dimethylformamide (DMF), generates a hazardous liquid waste stream.[5]
Materials:
-
Designated hazardous liquid waste container (chemically resistant, e.g., HDPE)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
Procedure:
-
Collection: Collect all liquid waste generated from the Fmoc-deprotection step in a dedicated, properly labeled, and sealed waste container.[5]
-
Segregation: Do not mix this basic waste stream with acidic waste streams (e.g., from trifluoroacetic acid cleavage) to avoid violent chemical reactions.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents, for example: "Piperidine/DMF waste from Fmoc deprotection".[5]
-
Storage: Store the container in a designated hazardous waste area, ensuring it is segregated from incompatible waste streams.[5]
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.[5]
Disposal Workflow and Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated waste streams.
Caption: Decision workflow for proper disposal of this compound waste.
References
Personal protective equipment for handling Fmoc-DL-Phe-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents like Fmoc-DL-Phe-OH is of paramount importance. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it is crucial to handle it with care to minimize exposure.[1] Some sources indicate it may cause skin and eye irritation.[2] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Standard Compliance |
| Eye Protection | Safety glasses with side-shields or tightly sealing safety goggles. | EN166 (EU) or NIOSH (US) approved.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after. | Conforming to EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Laboratory coat. For larger quantities or potential for significant exposure, wear impervious clothing. | Selected based on the concentration and amount of the substance at the specific workplace.[1] |
| Respiratory Protection | A dust mask (e.g., N95 or P1) should be used, especially when handling large quantities or if dust formation is likely. | NIOSH (US) or EN 149 (EU) approved.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize risks during the handling of this compound.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place.[1][3] The recommended storage temperature is typically between 2-8°C.[4]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1][3]
2. Weighing and Preparation of Solutions:
-
Handle the solid powder in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.[1]
-
Use non-sparking tools for handling the powder.[4]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. During Use:
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
-
Practice good industrial hygiene: wash hands before breaks and at the end of the workday.[1]
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1] |
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[5]
1. Solid Waste (Unused/Expired Chemical, Contaminated Labware):
-
Collection: Collect unused or expired solid this compound and any contaminated disposable labware (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[5][6]
-
Labeling: The container must be labeled as "Hazardous Waste" and should list the chemical name.
-
Storage and Disposal: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.[5] Arrange for disposal through your institution's licensed hazardous waste management program.[5][6]
2. Liquid Waste (Solutions containing this compound):
-
Collection: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container. Do not mix with other incompatible waste streams.[5]
-
Labeling: Label the container as "Hazardous Waste" and list all chemical constituents and their approximate concentrations.
-
Storage and Disposal: Store the liquid waste container in a designated hazardous waste area. Arrange for its disposal through your institution's hazardous waste management program.[5]
Emergency Spill Procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined above. Avoid breathing dust or vapors.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][6]
-
Clean-up: For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[2][6] Avoid generating dust.
Diagrams
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Caption: Waste disposal workflow for this compound and associated materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
